1,3-dimethyl-1H-pyrazol-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVQFCUIAKFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377598 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5203-77-0 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3-dimethyl-1H-pyrazol-5-ol, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.
Chemical Properties
This compound is a pyrazole derivative with the chemical formula C₅H₈N₂O.[1][2] It is typically a white to yellow or brown solid at room temperature.[3] The compound is recognized for its role as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| CAS Number | 5203-77-0 | [1][2] |
| Physical Form | White to Yellow to Brown Solid | [3] |
| Storage Temperature | Room Temperature | [2][3] |
| Purity | ≥90% to ≥97% (supplier dependent) | [2][3] |
| Synonyms | 5-Hydroxy-1,3-dimethylpyrazole, 1,3-dimethyl-pyrazol-5-ol | [2][4] |
| InChI Key | JXPVQFCUIAKFLT-UHFFFAOYSA-N | [1] |
| SMILES | CN1N=C(C)C=C1O | [2] |
Safety and Handling: this compound is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3][4] Appropriate personal protective equipment should be used when handling this compound.
Chemical Structure and Tautomerism
A critical feature of this compound is its existence in different tautomeric forms. The equilibrium between these forms is highly dependent on the solvent environment, which in turn influences its reactivity and synthetic applications. The primary tautomers are the hydroxyl (OH-form), the methylene-carbonyl (CH-form), and the imine-carbonyl (NH-form).[4][5]
Caption: Tautomeric forms of 1,3-dimethyl-pyrazol-5-one.
Experimental Protocols and Reactivity
This compound is a versatile precursor in various organic reactions, primarily leveraging the reactivity of its hydroxyl group and the pyrazole ring.
3.1. Alkylation and Acylation
The hydroxyl group of this compound readily undergoes nucleophilic substitution reactions.
-
Methodology: Alkylation is typically performed by treating the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a strong base such as sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is generally heated to temperatures between 60-80°C to afford the corresponding 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[4] Acylation can be achieved using acyl chlorides or anhydrides under similar basic conditions.
3.2. Oxidation
The hydroxyl group at the 5-position can be oxidized to a carbonyl group.
-
Methodology: Controlled oxidation using reagents like hydrogen peroxide can convert the pyrazolol to the corresponding pyrazolone (1,3-dimethyl-1H-pyrazole-5-one).[4] The use of stronger oxidizing agents, such as potassium permanganate in an acidic medium, can lead to the formation of pyrazolo-quinone derivatives.[4]
3.3. Synthesis of Fused Heterocycles
This compound derivatives are valuable intermediates for the synthesis of fused heterocyclic systems with diverse biological activities.
-
Methodology for Pyrazolo[3,4-b]pyrazin-5-ones: A common route involves the reaction of a 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole intermediate with D,L-α-amino acids. For instance, reacting this intermediate with glycine under acidic conditions (HCl) and reflux leads to the formation of pyrazolo[3,4-b]pyrazin-5-one through a process of reductive lactamization.[4]
3.4. General Synthesis of Pyrazole Derivatives
One-pot synthesis methodologies are often employed for the efficient construction of pyrazole rings.
-
General Procedure: A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) can be stirred in ethanol (10 mL) in the presence of a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered, the solvent is evaporated, and the crude product is purified by column chromatography.[6] While this is a general method, the synthesis of this compound specifically involves the reaction of ethyl acetoacetate with methylhydrazine.
Applications in Drug Discovery and Organic Synthesis
The pyrazole moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antidepressant drugs.[4][7] Derivatives synthesized from this compound have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[4] Some of these novel compounds have shown minimum inhibitory concentration (MIC) values as low as 4 µg/mL.[4] Molecular docking studies suggest that the antimicrobial mechanism may involve the inhibition of essential bacterial and fungal enzymes.[4]
The ability of this compound to serve as a scaffold for generating diverse molecular architectures through reactions like Knoevenagel condensation and the formation of fused heterocycles underscores its importance in medicinal chemistry and the development of new chemical entities.[4]
References
- 1. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 5203-77-0 [sigmaaldrich.com]
- 4. This compound|Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
1,3-dimethyl-1H-pyrazol-5-ol CAS number 2749-59-9
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol (CAS: 2749-59-9)
Introduction
This compound, with the CAS number 2749-59-9, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole moiety is considered a "privileged scaffold," a molecular framework known to bind to multiple biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] Derivatives of this compound have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
It is important to note that this compound can exist in tautomeric forms, including 1,3-dimethyl-1H-pyrazol-5(4H)-one. This has led to some ambiguity in literature and databases, with CAS number 5203-77-0 also being frequently assigned to this compound.[2][3][4][5][6] For the purpose of this guide, we will refer to the CAS number 2749-59-9 as specified.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 2749-59-9 | User Request |
| Alternate CAS Number | 5203-77-0 | [2][3][4][5][6] |
| Molecular Formula | C₅H₈N₂O | [3][5] |
| Molecular Weight | 112.13 g/mol | [3][5] |
| IUPAC Name | This compound | N/A |
| Alternate Name | 1,3-Dimethyl-5-pyrazolone | N/A |
| Melting Point | 117 °C | N/A |
| Boiling Point | 151.7 ± 23.0 °C at 760 mmHg | N/A |
| Solubility | Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water. | [1] |
| LogP | -0.44 | N/A |
| PSA (Polar Surface Area) | 32.67 Ų | N/A |
Synthesis
The most common and established method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Knorr Pyrazole Synthesis
The synthesis of this compound can be achieved through the reaction of ethyl acetoacetate (a 1,3-dicarbonyl compound) with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.
Caption: Knorr Pyrazole Synthesis of this compound.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
While stirring, slowly add methylhydrazine (1 equivalent) to the mixture. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Biological Activities and Applications
The pyrazole scaffold is a key feature in numerous therapeutic agents. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.
Antimicrobial Activity
Derivatives of this compound have shown potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] Some novel compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable to or exceeds the activity of standard antibiotics like ciprofloxacin.[2] Antifungal activity against strains such as Aspergillus niger has also been reported.[2]
Potential Mechanism of Action: Molecular docking studies suggest that the antimicrobial effects may be due to the inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[2]
Antioxidant Activity
Many pyrazole derivatives have been reported to possess significant antioxidant properties.[7] The mechanism of action is primarily attributed to their ability to scavenge free radicals.
Other Therapeutic Areas
The pyrazole nucleus is a recognized pharmacophore found in a diverse range of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.[2] This highlights the vast potential of this compound as a starting material for the discovery of new drugs.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds derived from this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To evaluate the free radical scavenging activity of a compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of the test compound and the positive control to the wells.
-
Include a control well with DPPH and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Drug Discovery and Signaling Pathways
The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. While no specific signaling pathway has been definitively elucidated for this compound itself, its derivatives are prime candidates for targeting various signaling cascades implicated in disease.
Caption: A generalized workflow for drug discovery using the pyrazole scaffold.
A common target for pyrazole-based drugs is the protein kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Supplier [benchchem.com]
- 3. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5203-77-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. millerchevalier.com [millerchevalier.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tautomerism of 1,3-Dimethyl-5-pyrazolone
Abstract: 1,3-Dimethyl-5-pyrazolone, a key heterocyclic scaffold in medicinal chemistry and organic synthesis, exhibits complex tautomeric behavior crucial to its reactivity, stability, and biological interactions.[1][2] This technical guide provides a comprehensive examination of the structural tautomerism of 1,3-dimethyl-5-pyrazolone, detailing the equilibrium between its various forms, the profound influence of the chemical environment on this balance, and the analytical methodologies employed for its characterization. Quantitative data are systematically presented, and experimental workflows are detailed to support advanced research and development applications.
Introduction to Pyrazolone Tautomerism
Pyrazolones are oxo-derivatives of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] A key feature of pyrazolones is their capacity for prototropic tautomerism, a chemical equilibrium involving the migration of a proton, resulting in the coexistence of two or more structural isomers known as tautomers.[4][5] For 1,3-dimethyl-5-pyrazolone, this phenomenon is primarily a keto-enol type tautomerism, which also involves a third potential form. Understanding this equilibrium is vital as the predominant tautomer can dictate the molecule's chemical reactivity, physicochemical properties, and pharmacological activity.[2]
The Tautomeric Forms of 1,3-Dimethyl-5-pyrazolone
1,3-dimethyl-5-pyrazolone exists as a dynamic equilibrium between three primary tautomeric forms: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine/enol).[5][6]
-
CH-Form (2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one): This is the keto form, characterized by an sp3-hybridized carbon at the C4 position, making it an active methylene group.[5]
-
OH-Form (1,3-dimethyl-1H-pyrazol-5-ol): This is an enol form where the proton has migrated from the C4 carbon to the exocyclic oxygen atom, creating a hydroxyl group and a C4=C5 double bond.
-
NH-Form: This form involves proton migration to the N2 nitrogen, resulting in a different aromatic structure. It is generally a minor contributor to the equilibrium.[6]
The equilibrium between these forms is highly sensitive to environmental conditions, particularly the solvent.
Caption: Tautomeric equilibrium of 1,3-dimethyl-5-pyrazolone.
Factors Influencing Tautomeric Equilibrium: The Solvent Effect
The solvent environment is the most critical factor governing the tautomeric distribution of 1,3-dimethyl-5-pyrazolone. The polarity and hydrogen-bonding capability of the solvent directly influence the relative stability of each tautomer.[6][7]
-
Nonpolar Aprotic Solvents: In solvents like chloroform (CDCl₃) and benzene (C₆D₆), the CH-form (keto) is overwhelmingly predominant, often being the only form detected by NMR spectroscopy.[5][6] This is consistent with computational studies in the gas phase which predict the CH form to have the lowest ground state energy.[5]
-
Polar Aprotic Solvents: In polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆), a mixture of all three tautomers is observed. However, the equilibrium shifts dramatically to favor the OH-form (enol) .[6] This preference is attributed to the stabilization of the hydroxyl group through strong hydrogen bonding with the solvent's oxygen atom.[6] The NH-form remains a minor species in this environment.
Quantitative Analysis of Tautomer Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the quantitative determination of tautomer ratios in solution. By integrating the signals unique to each form, a precise distribution can be calculated.
| Tautomer | Solvent | Predominant Form | Proportional Amount (%) | Reference |
| 1,3-Dimethyl-5-pyrazolone | CDCl₃ | CH-Form | ~100 | [6] |
| 1,3-Dimethyl-5-pyrazolone | DMSO-d₆ | OH-Form | 70 ± 5 | [6] |
| CH-Form | 20 ± 5 | [6] | ||
| NH-Form | 2 ± 5 | [6] | ||
| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | CH-Form | ~100 | [6] |
| 1-Phenyl-3-methyl-5-pyrazolone | DMSO-d₆ | OH-Form | 81 ± 5 | [6] |
| CH-Form | 13 ± 5 | [6] | ||
| NH-Form | 6 ± 5 | [6] |
Experimental Protocols for Tautomer Analysis
A multi-faceted analytical approach is required to fully characterize the tautomeric behavior of 1,3-dimethyl-5-pyrazolone.
Caption: Experimental workflow for tautomerism analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[8]
-
Objective: To identify and quantify the different tautomers of 1,3-dimethyl-5-pyrazolone in various solvents.
-
Protocol:
-
Sample Preparation: Prepare solutions of 1,3-dimethyl-5-pyrazolone at a concentration of approximately 10-20 mg/mL in deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a controlled temperature (e.g., 298 K).[6]
-
Spectral Analysis:
-
¹H NMR: Identify characteristic signals. The CH-form will show a singlet corresponding to the CH₂ protons at C4 (approx. 3.13 ppm in CDCl₃).[6] In DMSO-d₆, signals for all three tautomers will be present and may be broadened due to chemical exchange.
-
¹³C NMR: Analyze the chemical shifts of the pyrazole ring carbons. The C4 carbon signal is particularly indicative: a signal in the aliphatic region (approx. 41.4 ppm in CDCl₃) confirms the CH-form, while signals in the aromatic/olefinic region indicate the OH and NH forms.[6]
-
-
Quantification: Determine the relative molar ratios of the tautomers by integrating the area of well-resolved, non-overlapping proton signals corresponding to each species.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the sample, helping to distinguish between keto and enol forms.
-
Objective: To detect the presence of key functional groups (C=O, O-H) characteristic of different tautomers.
-
Protocol:
-
Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in an appropriate IR-transparent solvent.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Look for characteristic absorption bands. The CH (keto) form will exhibit a strong C=O stretching vibration. The OH (enol) form will show an O-H stretching band and the absence or significant shift of the C=O band.[3][9]
-
Computational Analysis (Density Functional Theory - DFT)
DFT calculations are used to model the tautomers and predict their relative stabilities, complementing experimental findings.[10]
-
Objective: To calculate the ground-state energies of the CH, OH, and NH tautomers in the gas phase and in solution to predict their relative stability.
-
Protocol:
-
Structure Modeling: Build the 3D structures of each tautomer.
-
Calculation: Perform geometry optimization and energy calculations using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]
-
Solvation Model: To simulate solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[11]
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The form with the lowest energy is predicted to be the most stable under the specified conditions.
-
Conclusion
The tautomerism of 1,3-dimethyl-5-pyrazolone is a complex equilibrium dominated by the CH (keto) and OH (enol) forms. The balance between these species is highly dependent on the solvent, with nonpolar environments favoring the CH-form and polar aprotic solvents like DMSO strongly promoting the OH-form through hydrogen bonding. A combined analytical approach utilizing NMR for quantification, IR for functional group identification, and DFT for theoretical stability assessment provides a robust framework for characterizing this essential chemical behavior. For professionals in drug development and organic synthesis, a thorough understanding and control of this tautomeric equilibrium are paramount for predicting molecular interactions, optimizing reaction conditions, and designing novel bioactive compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Benchchem [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-dimethyl-1H-pyrazol-5-ol (CAS No: 5203-77-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development. This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. It is important to note that this compound can exist in tautomeric forms, primarily as this compound and its keto form, 1,3-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The presented NMR data reflects the predominantly observed tautomeric form in solution.
Table 1: ¹H NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of this compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.21 | Singlet | 3H | N-CH₃ (Methyl at N1) |
| 3.11 | Singlet | 2H | CH₂ (Methylene at C4) |
| 2.02 | Singlet | 3H | C-CH₃ (Methyl at C3) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of this compound)
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O (C5) |
| 155.5 | C=N (C3) |
| 41.4 | CH₂ (C4) |
| 31.0 | N-CH₃ |
| 16.9 | C-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Interpretation |
| 1549 | C=O stretching (Amide I band) |
| 1269 | C-N stretching |
| 1185 | C-N stretching |
| 1034 | C-C stretching |
Sample Preparation: KBr pellet[1]
Table 4: Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Interpretation |
| 113 | 100% | [M+H]⁺ |
Ionization Method: APCI (Atmospheric Pressure Chemical Ionization)[1]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
The spectrometer was tuned to the proton frequency.
-
A standard one-pulse sequence was used to acquire the spectrum.
-
Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
The spectrometer was tuned to the carbon frequency.
-
A proton-decoupled pulse sequence was employed to obtain a spectrum with singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) was used, and a significantly larger number of scans were accumulated (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound.
Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.
Sample Preparation:
-
A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
The instrument was operated in positive ion mode.
-
A full scan was performed over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
The APCI source parameters, such as corona discharge current and vaporizer temperature, were optimized to achieve efficient ionization.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
References
Physical properties of 1,3-dimethyl-1H-pyrazol-5-ol
An In-depth Technical Guide on the Physical Properties of 1,3-dimethyl-1H-pyrazol-5-ol
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 5203-77-0). The information is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile pyrazole derivative in their work. This compound is a significant building block in organic synthesis and medicinal chemistry, particularly noted for its role as a scaffold in developing novel therapeutic agents.[1]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O | [2][3][4][5] |
| Molecular Weight | 112.13 g/mol | [2][3][4][5] |
| Appearance | White to Yellow to Brown Solid | [6] |
| Purity | ≥90-98% (Varies by supplier) | [3][5][6] |
| Storage Temperature | Room Temperature | [3][4][6] |
| InChI Key | RAECFQNUIFBPCT-UHFFFAOYSA-N | [6] |
| LogP | 0.43412 | [3] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of pyrazolone derivatives are crucial for ensuring the identity and purity of synthesized compounds. The following methodologies are standard for determining the physical properties of compounds like this compound.
Melting Point Determination
The melting point of pyrazolone derivatives is typically determined using an open capillary tube method.[7]
-
Apparatus: Melting point apparatus with a calibrated thermometer or digital sensor, capillary tubes.
-
Procedure: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. The purity of the compound is often initially assessed by the sharpness of its melting point range.[7]
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the molecular structure of the compound.
-
Infrared (IR) Spectroscopy:
-
Protocol: IR spectra are recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr disc.[8] This method helps in identifying characteristic functional groups present in the molecule, such as C=O, C=N, C-H, and O-H vibrations.[8][9] For pyrazolones, key absorptions are observed for ketonic, acetyl, or azomethine groups in the 1690-1550 cm⁻¹ range.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at frequencies like 500 MHz for protons.[11] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[11] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is critical for confirming the compound's structure.[12][13]
-
-
Mass Spectrometry (MS):
Purity and Reaction Monitoring
-
Thin Layer Chromatography (TLC):
-
Protocol: TLC is used to check the purity of the synthesized compounds and to monitor the progress of a chemical reaction. A small amount of the substance is spotted on a silica gel plate, which is then developed in an appropriate solvent system. The spots are visualized, often under UV light, to assess purity.[7]
-
Logical and Experimental Workflows
The utility of this compound is most evident in its role as a precursor for more complex molecules with significant biological activity.
Caption: Synthetic pathways from this compound.
Derivatives of this compound have shown promising antimicrobial activity. Molecular docking studies suggest a potential mechanism of action involving the inhibition of essential microbial enzymes.[1]
Caption: Enzyme inhibition by pyrazole-based antimicrobial agents.
References
- 1. This compound|Supplier [benchchem.com]
- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 5203-77-0 [sigmaaldrich.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. jocpr.com [jocpr.com]
- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. lehigh.edu [lehigh.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to form a wide range of derivatives have led to the development of numerous compounds with significant therapeutic applications.[1][3] Several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, feature the pyrazole motif as a key pharmacophore, highlighting its importance in drug discovery.[1] This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and other key therapeutic potentials. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4][6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[7]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain and inflammation relief but also causing gastrointestinal side effects.[4][8] Pyrazole derivatives, most notably Celecoxib, are designed to be selective COX-2 inhibitors.[8][9] Celecoxib's diaryl-substituted pyrazole structure, with a polar sulfonamide side chain, binds to a hydrophilic region near the active site of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][7][8] This selectivity reduces the risk of gastrointestinal adverse effects.[7] Other mechanisms of anti-inflammatory action for pyrazole derivatives include the modulation of cytokines (like TNF-α, IL-1β, IL-6), suppression of NF-κB, and inhibition of lipoxygenase (LOX).[4]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyrazole Ring in 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazole ring in 1,3-dimethyl-1H-pyrazol-5-ol. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a scaffold for the development of a wide range of therapeutic agents. This document details the tautomeric nature of the molecule and explores its reactivity towards electrophilic and nucleophilic reagents. Key reactions such as halogenation, nitration, Vilsmeier-Haack formylation, alkylation, acylation, and oxidation are discussed in detail, with a focus on reaction mechanisms, optimal conditions, and product outcomes. Experimental protocols for seminal reactions are provided, and quantitative data is summarized in structured tables for ease of reference. Furthermore, logical workflows for the synthesis and functionalization of this compound are visualized using Graphviz diagrams.
Introduction
This compound, a derivative of pyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The pyrazole moiety is a well-established pharmacophore present in a multitude of commercially available drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidepressant agents.[1] The reactivity of the pyrazole ring in this compound is of significant interest to medicinal chemists and drug development professionals due to the potential for synthesizing novel bioactive molecules. This guide aims to provide a detailed understanding of the chemical behavior of this important scaffold.
A key characteristic of this compound is its existence in different tautomeric forms: the OH, CH, and NH forms.[1] This tautomeric equilibrium is influenced by the solvent environment and plays a crucial role in determining the compound's reactivity and its utility in various synthetic pathways.[1]
Synthesis of this compound
The primary synthetic route to this compound involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with methylhydrazine.[2] This reaction is typically carried out in an alcoholic solvent and can be heated to reflux to facilitate cyclization and dehydration, often resulting in high yields.[2]
Reactivity of the Pyrazole Ring: Electrophilic Substitution
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the substituents on the ring. In this compound, the C4 position is the most electron-rich and, therefore, the primary site of electrophilic attack.
Halogenation
Halogenation of this compound at the C4 position can be achieved using various halogenating agents.
| Reaction | Reagent | Product | Yield (%) | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol | 65-95 | [3] |
| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1,3-dimethyl-1H-pyrazol-5-ol | - | [3] |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1,3-dimethyl-1H-pyrazol-5-ol | - | [4] |
Experimental Protocol: Bromination of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as n-hexane.
-
Add N-Bromosuccinimide (NBS) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol.[3]
Nitration
Nitration of the pyrazole ring also occurs at the C4 position. A common nitrating agent is a mixture of nitric acid and sulfuric acid.
| Reaction | Reagent | Product | Yield (%) | Reference |
| Nitration | HNO₃/H₂SO₄ | 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol | 76 | [5][6] |
Experimental Protocol: Nitration of this compound
-
Cool a mixture of concentrated sulfuric acid to 0°C.
-
Slowly add this compound to the cooled acid with stirring.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry to yield 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto the pyrazole ring, typically at the C4 position. The Vilsmeier reagent is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
| Reaction | Reagent | Product | Yield (%) | Reference |
| Formylation | POCl₃/DMF | 4-Formyl-1,3-dimethyl-1H-pyrazol-5-ol | Good | [7] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles
-
To a stirred solution of DMF (10 equivalents) at 0°C, add POCl₃ (2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent) to the reagent.
-
Heat the reaction mixture to 70°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-formyl-1,3-disubstituted-5-chloro-1H-pyrazole.[7]
Reactivity at the Hydroxyl Group
The hydroxyl group at the C5 position of this compound is also a site of significant reactivity.
Alkylation and Acylation
The hydroxyl group readily undergoes nucleophilic substitution reactions such as alkylation and acylation to yield the corresponding 5-alkoxy and 5-acyloxy derivatives.
| Reaction | Reagents | Product Type | Yield (%) | Reference |
| Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | 5-Alkoxy-1,3-dimethyl-1H-pyrazole | 70-88 | [8] |
| Acylation | Acyl chloride, Base | 5-Acyloxy-1,3-dimethyl-1H-pyrazole | - | [8] |
Experimental Protocol: Alkylation of this compound
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide or ethyl bromide) (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with cold water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 5-alkoxy-1,3-dimethyl-1H-pyrazole derivative.[8]
Oxidation
The hydroxyl group can be oxidized to a ketone functionality. The choice of oxidizing agent determines the final product.
| Oxidizing Agent | Product | Reference |
| Hydrogen Peroxide (controlled) | 1,3-dimethyl-1H-pyrazole-5-one | [8] |
| Potassium Permanganate (acidic) | Pyrazolo-quinone derivatives | [8] |
Nucleophilic Aromatic Substitution
While electrophilic substitution is the predominant reaction type for the pyrazole ring, nucleophilic aromatic substitution (SNA) can occur under specific circumstances. This typically requires the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack. For instance, a nitro group at the C4 position and a good leaving group (e.g., a halogen) at the C5 position facilitate SNA reactions.[9]
An example is the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids, which proceeds via an SNA mechanism to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[9]
Conclusion
This compound is a highly versatile and reactive molecule that serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds. Its reactivity is characterized by a tautomeric equilibrium and the susceptibility of the electron-rich pyrazole ring to electrophilic substitution, primarily at the C4 position. Furthermore, the hydroxyl group at the C5 position provides an additional handle for functionalization through alkylation, acylation, and oxidation. A thorough understanding of the reactivity of this pyrazole derivative, as detailed in this guide, is crucial for its effective utilization in the design and development of novel therapeutic agents and other functional organic molecules. The provided experimental protocols and summarized data offer a practical resource for researchers in the field of medicinal and synthetic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|Supplier [benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
Delving into 1,3-Dimethyl-1H-pyrazol-5-ol: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount. This technical guide provides an in-depth analysis of the available solubility and stability data for 1,3-dimethyl-1H-pyrazol-5-ol, a versatile pyrazole derivative with significant potential in medicinal chemistry and organic synthesis.[1] While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its handling and application.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | PubChem[2] |
| Molecular Weight | 112.13 g/mol | PubChem[2] |
| Appearance | White to Yellow to Brown Solid | Sigma-Aldrich[3] |
| pKa (Predicted) | Not available | |
| LogP (Predicted) | 0.43412 | ChemScene[4] |
Solubility Profile
Qualitative Solubility:
Based on information for structurally related pyrazole compounds, this compound is expected to be soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in chloroform, with limited solubility in aqueous solutions.[5]
Strategies for Enhancing Aqueous Solubility:
For biological assays requiring aqueous buffers, the limited water solubility of pyrazole derivatives can present a challenge. The following strategies, adapted from protocols for similar compounds, can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.[5]
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. Formulations containing co-solvents like polyethylene glycol (PEG) and surfactants like Tween-80 in combination with DMSO have proven effective for other pyrazole compounds.[6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly water-soluble molecules, forming inclusion complexes with a water-soluble exterior, thereby enhancing the apparent aqueous solubility.[5]
Stability Characteristics
The stability of a compound under various conditions is crucial for ensuring the reliability and reproducibility of experimental results. Direct stability data for this compound is scarce, but insights can be drawn from the behavior of related pyrazole structures and general chemical principles.
Potential Degradation Pathways:
-
Oxidation: The hydroxyl group at the 5-position of the pyrazole ring is susceptible to oxidation.[1] Under controlled conditions, it can be converted to the corresponding ketone.[1] More potent oxidizing agents can lead to the formation of pyrazolo-quinone derivatives.[1] Aromatic amines, a class to which pyrazole derivatives are related, are also susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[7]
-
pH-Dependent Stability: The stability of compounds with amine-like functionalities is often pH-dependent. In acidic conditions, protonation of nitrogen atoms can render the molecule less susceptible to oxidation.[7] Conversely, neutral or alkaline conditions may increase susceptibility to oxidation.[7]
Recommendations for Storage and Handling:
To ensure the integrity of this compound, the following storage and handling practices are recommended:
-
Storage: The compound should be stored at room temperature, protected from light and moisture.[8] For long-term storage, keeping it in a dark place under an inert atmosphere is advisable.
-
Solution Preparation: Stock solutions are best prepared in a suitable organic solvent like anhydrous DMSO at a high concentration.[7] For aqueous experiments, working solutions should be prepared fresh by diluting the stock solution into a stabilized aqueous buffer immediately before use.[7]
-
Stabilized Aqueous Buffers: To minimize degradation in aqueous solutions, it is recommended to use deoxygenated buffers (by sparging with nitrogen or argon gas) and to add an antioxidant such as ascorbic acid.[7]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of a compound are essential for generating reliable data. The following are generalized protocols that can be adapted for this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in an aqueous medium.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are used to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Conclusion
While specific, quantitative solubility and stability data for this compound are not extensively documented in public sources, this guide provides a comprehensive overview based on available information for this compound and its structural analogs. The provided qualitative data, strategies for enhancing solubility, and generalized experimental protocols offer a solid foundation for researchers to effectively work with this promising molecule. Further empirical studies are warranted to establish a more detailed and quantitative physicochemical profile of this compound, which will undoubtedly facilitate its broader application in drug discovery and development.
References
- 1. This compound|Supplier [benchchem.com]
- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5203-77-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope.com [isotope.com]
The Dawn of Pyrazolones: A Technical Guide to Their Discovery, History, and Core Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, giving rise to some of the earliest synthetic drugs and continuing to be a relevant pharmacophore in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of pyrazolone compounds. It details the initial groundbreaking syntheses, presents key physicochemical and biological data, outlines experimental protocols for seminal derivatives, and visualizes the critical signaling pathways associated with their mechanisms of action.
The Serendipitous Discovery and Early History
The journey of pyrazolone compounds began in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While investigating potential synthetic alternatives to quinine, Knorr serendipitously synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as phenazone).[2][5][6] This discovery marked a significant milestone, as Antipyrine was one of the first synthetic drugs to be introduced into clinical practice, exhibiting potent analgesic and antipyretic properties.[3] The commercial success of Antipyrine, patented in 1883, spurred further research into this novel class of heterocyclic compounds.[2]
This led to the development of other important derivatives, including Aminopyrine (aminophenazone) in 1893 by Friedrich Stolz at Hoechst, which showed enhanced analgesic effects.[7][8] Another key early pyrazolone was Phenylbutazone, introduced in the late 1940s, which demonstrated powerful anti-inflammatory properties in addition to its analgesic and antipyretic effects.[9] These early pyrazolones, however, were later associated with significant side effects, most notably agranulocytosis, which has limited their use in modern medicine.[1]
More recently, the pyrazolone scaffold has seen a resurgence with the development of drugs like Edaravone. Initially developed in the late 1980s for the treatment of stroke, Edaravone is a potent free-radical scavenger, showcasing the versatility of the pyrazolone core beyond the initial discovery of anti-inflammatory and analgesic activities.[8]
Key Early Pyrazolone Derivatives: A Quantitative Overview
The following table summarizes key physicochemical and biological data for the foundational pyrazolone compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
| Antipyrine | C₁₁H₁₂N₂O | 188.23 | 109-114 | 1 g in <1 mL | - | - |
| Aminopyrine | C₁₃H₁₇N₃O | 231.30 | 107-109 | Soluble | - | - |
| Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 104-108 | Very slightly soluble | 0.302 (in equine whole blood) | - (non-selective) |
Data compiled from multiple sources.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Experimental Protocols: Synthesis of Foundational Pyrazolones
The Knorr Synthesis of Antipyrine (Phenazone)
The original synthesis of Antipyrine by Ludwig Knorr in 1883 involved a two-step process: the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.[5][6]
Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.
-
Heating: Gently heat the mixture. The reaction is typically exothermic.
-
Cyclization: The initial condensation forms a phenylhydrazone, which then undergoes intramolecular cyclization to yield 1-phenyl-3-methyl-5-pyrazolone.
-
Isolation: Upon cooling, the product crystallizes. It can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone
-
Reaction Setup: Dissolve the purified 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent (e.g., methanol) in a reaction vessel.
-
Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.
-
Reaction Conditions: The reaction is typically carried out under reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is isolated. Purification is achieved by recrystallization, yielding needle-shaped crystals of Antipyrine.[6]
Synthesis of Aminopyrine (Aminophenazone)
Aminopyrine is synthesized from 4-aminoantipyrine via catalytic hydrogenation (alkylation).[25]
-
Dissolution: Dissolve 4-aminoantipyrine in water heated to 50-60°C in a dissolving tank.
-
Hydrogenation Setup: Transfer the solution to a hydrogenation tank. Add a nickel catalyst.
-
Hydrogenation: Evacuate the tank and then introduce hydrogen gas with stirring. Once the pressure reaches 0.245 MPa, stop the hydrogen supply.
-
Alkylation: Add formaldehyde to the reaction mixture while continuing to supply hydrogen. Control the reaction temperature between 60-85°C.
-
Isolation of Crude Product: Once the reaction is complete, filter the mixture under pressure. Cool the filtrate to below 25°C to crystallize the crude aminopyrine, which is then collected by filtration.
-
Purification: Recrystallize the crude product from ethanol with activated carbon. Cool the filtrate to 10°C to precipitate the purified aminopyrine, which is then filtered, washed with ethanol, and dried.[25]
Synthesis of Phenylbutazone
Phenylbutazone is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[17]
-
Reaction Setup: In a suitable reaction vessel, dissolve hydrazobenzene in an appropriate solvent.
-
Base and Condensation: Add a strong base, such as sodium ethoxide. Slowly add diethyl n-butylmalonate to the mixture.
-
Heating: Heat the reaction mixture to 150°C and maintain for 12 hours, slowly distilling off the alcohol formed.
-
Work-up: After cooling, dissolve the reaction product in water. The solution can be clarified with activated charcoal.
-
Precipitation: Slowly add 15% hydrochloric acid to the aqueous solution until it is acidic, which will cause the phenylbutazone to separate as an oil that rapidly crystallizes.
-
Purification: The crude phenylbutazone can be purified by recrystallization from ethanol to yield colorless needles.[17]
Signaling Pathways and Mechanisms of Action
Cyclooxygenase (COX) Inhibition by Early Pyrazolones
The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of early pyrazolones like Antipyrine and Phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
References
- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Metamizole - Wikipedia [en.wikipedia.org]
- 9. Phenylbutazone CAS#: 50-33-9 [m.chemicalbook.com]
- 10. PHENYLBUTAZONE USP - PCCA [pccarx.com]
- 11. Antipyrine ( Phenazone - Antipyrin - Phenazon ) [CAS: 60-80-0] - 100g - SYNTHETIKA [synthetikaeu.com]
- 12. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Antipyrine [drugfuture.com]
- 14. Antipyrine CAS#: 60-80-0 [m.chemicalbook.com]
- 15. Aminopyrine | 58-15-1 [chemicalbook.com]
- 16. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 18. Antipyrine CAS 60-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. chembk.com [chembk.com]
- 20. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]
- 21. Aminopyrine | CymitQuimica [cymitquimica.com]
- 22. Aminopyrine (CAS 58-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 23. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 24. researchgate.net [researchgate.net]
- 25. Aminopyrine synthesis - chemicalbook [chemicalbook.com]
1,3-Dimethyl-1H-pyrazol-5-ol: A Comprehensive Technical Guide for Organic Synthesis
Introduction
1,3-Dimethyl-1H-pyrazol-5-ol (CAS: 5203-77-0) is a highly versatile heterocyclic compound that serves as a fundamental building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a five-membered aromatic ring with two nitrogen atoms, provides multiple reactive sites for functionalization, enabling the construction of a diverse array of complex molecules. This pyrazole derivative is a recognized pharmacophore and a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across categories such as anti-inflammatory, anticancer, and antimicrobial drugs.[1][2]
A key chemical feature of this compound is its existence in several tautomeric forms (OH, CH, and NH). This equilibrium is highly dependent on the solvent environment and critically influences its reactivity, making it a dynamic precursor for a wide range of synthetic transformations.[1] This guide provides an in-depth overview of its synthesis, reactivity, and application as a precursor, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most common and efficient method for synthesizing the pyrazolone core of this compound is the Knorr pyrazole synthesis. This classic cyclocondensation reaction involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazine derivative, in this case, methylhydrazine.[1] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product. This method is known for its high efficiency, with reported yields often exceeding 90%.[1]
Caption: Knorr synthesis of this compound.
Experimental Protocol: Knorr Pyrazole Synthesis
The following protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Ethanol or Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylhydrazine in an alcoholic solvent such as ethanol.
-
Slowly add an equimolar amount of ethyl acetoacetate to the solution. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux to drive the cyclization and dehydration steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.[1]
Table 1: Synthesis of this compound
| Reaction | Reactants | Solvent | Conditions | Yield | Reference |
| Knorr Cyclocondensation | Methylhydrazine, Ethyl acetoacetate | Ethanol | Reflux | Up to 93% | [1] |
Reactivity and Synthetic Transformations
The reactivity of this compound is multifaceted, allowing for modifications at the hydroxyl group and the pyrazole ring. This versatility makes it a valuable intermediate for creating a library of derivatives.
Caption: Key synthetic pathways from this compound.
Reactions of the Hydroxyl Group
The hydroxyl group at the 5-position is a primary site for nucleophilic substitution reactions.
The hydroxyl group readily undergoes alkylation and acylation to yield 5-alkoxy and 5-acyloxy derivatives, respectively.[1] These reactions are crucial for modifying the compound's lipophilicity and electronic properties.
Table 2: Alkylation and Acylation Reactions
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield | Reference |
| Alkylation | Alkyl halides (e.g., MeI, EtBr) | NaH | DMF | 60–80 | 70–88% | [1] |
| Acylation | Acyl chlorides (e.g., AcCl) | Pyridine | - | - | - | [1] |
Experimental Protocol: O-Alkylation
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Add a solution of this compound in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (e.g., methyl iodide) dropwise.
-
Heat the reaction mixture to 60–80 °C and monitor by TLC.
-
After completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-alkoxy-1,3-dimethyl-1H-pyrazole derivative.[1]
The hydroxyl group can be oxidized to a ketone, forming 1,3-dimethyl-1H-pyrazole-5-one, using mild oxidizing agents like hydrogen peroxide.[1] Stronger oxidizing agents, such as potassium permanganate in an acidic medium, can lead to the formation of pyrazolo-quinone derivatives.[1]
Experimental Protocol: Oxidation to Pyrazole-5-one
-
Dissolve this compound in a suitable solvent.
-
Under controlled temperature conditions, add a solution of hydrogen peroxide dropwise.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the 1,3-dimethyl-1H-pyrazole-5-one product.[1]
Ring Functionalization and Condensation Reactions
This compound serves as a key building block for creating more complex heterocyclic structures through Knoevenagel condensation reactions.[1]
This precursor is instrumental in synthesizing fused heterocyclic systems. For instance, reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (a derivative) with D,L-α-amino acids produces N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[3] These intermediates then undergo reductive lactamization to yield pyrazolo[3,4-b]pyrazin-5-one derivatives.[3]
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyrazin-5-ones
-
SNAr Reaction: Reflux a mixture of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole and a D,L-α-amino acid in an ethanol/water solution with sodium bicarbonate for 4-5 days.[3]
-
Extract the aqueous layer with dichloromethane, then acidify with 3N HCl to precipitate the amino acid intermediate.[3]
-
Reductive Lactamization: Perform catalytic hydrogenation of the intermediate using 5% Pd/C. This reduces the nitro group to an amino group, which is followed by spontaneous lactamization and air oxidation to yield the final pyrazolo[3,4-b]pyrazin-5-one product.[3]
Applications in the Synthesis of Bioactive Molecules
The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. This compound is a precursor to a wide range of biologically active compounds.
Pharmaceutical Applications
The pyrazole moiety is found in numerous therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1]
Edaravone, a potent free-radical scavenger, is a pyrazolone derivative. The synthesis of edaravone and its analogues often starts with the Knorr condensation of phenylhydrazine with ethyl acetoacetate.[4][5] By substituting the starting materials, a variety of analogues can be produced. For example, 4-aminopyrazol-5-ol hydrochlorides, which are effective antioxidants, have been synthesized by the reduction of 4-hydroxyiminopyrazol-5-ones.[6][7]
Table 3: Antioxidant Activity of Edaravone Analogue APH
| Assay | Activity | Reference |
| ABTS | 0.93 TEAC | [6][7] |
| FRAP | 0.98 TE | [6][7] |
| ORAC | 4.39 TE | [6][7] |
| (APH: 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride) |
Celecoxib, a selective COX-2 inhibitor, features a diarylpyrazole core.[3] The synthesis of celecoxib and its analogues demonstrates the importance of the pyrazole scaffold in anti-inflammatory drug design.[8] Novel derivatives are often created by modifying the sulfonamide group of celecoxib to produce compounds with dual COX-2/5-LOX inhibitory activity or other enhanced pharmacological profiles.[9][10][11]
Caption: Synthesis of Celecoxib-Thiazolidinone derivatives.
Experimental Protocol: Synthesis of Celecoxib-Thiazolidinone Derivatives
-
Step 1 (Sulfonylthiourea formation): Dissolve Celecoxib (1 mmol) and an appropriate alkyl/aryl isothiocyanate (1.2 mmol) in dry acetone. Add anhydrous potassium carbonate (1.5 mmol) and reflux the mixture for 8-10 hours, monitoring by TLC. Pour the mixture into ice-cold water. Collect the precipitate by filtration and recrystallize from ethanol.[12]
-
Step 2 (Thiazolidinone ring formation): Dissolve the sulfonylthiourea derivative (1 mmol) from Step 1 in dry ethanol. Add anhydrous sodium acetate (1.5 mmol) and ethyl α-bromoacetate (1.2 mmol). Reflux the mixture for 12-16 hours. Collect the resulting solid by filtration, wash with water, and recrystallize to yield the final product.[12]
Derivatives synthesized from this compound have shown potent antibacterial activity against strains like Staphylococcus aureus (including MRSA) and antifungal activity against Aspergillus niger.[1] Molecular docking studies suggest these compounds may target essential enzymes like dihydrofolate reductase (DHFR).[1]
Table 4: Antimicrobial Activity of this compound Derivatives
| Organism | Activity | MIC Value (µg/mL) | Reference |
| S. aureus (MSSA & MRSA) | Antibacterial | As low as 4 | [1] |
| Aspergillus niger | Antifungal | As low as 4 | [1] |
Pyrazole-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[12]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Agrochemical Applications
This compound is a key intermediate in the synthesis of fungicides and herbicides. A crucial intermediate for these applications is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[12]
Table 5: Fungicidal Activity (EC50 in µg/mL) of Pyrazole Derivatives
| Compound ID | Gibberella zeae | Rhizoctonia solani | Reference |
| II-a-11 | 1.8 ± 0.2 | 3.5 ± 0.4 | [12] |
| II-a-13 | 2.1 ± 0.3 | 4.2 ± 0.5 | [12] |
| II-a-14 | 1.5 ± 0.2 | 2.9 ± 0.3 | [12] |
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid This multi-step synthesis highlights the industrial-scale application of pyrazole chemistry.
-
Step 1 (Synthesis of Compound A): Heat a mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at 110 °C under reflux for 4 hours. After cooling, distill off low-boiling components under high vacuum to yield Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate).[12]
-
Step 2 (Synthesis of Compound B): In a reaction kettle, mix a 40% methylhydrazine aqueous solution with toluene and cool to 8-10 °C. Add sodium hydroxide and Compound A, maintaining the temperature between 10-20 °C for 2 hours. Separate the layers to collect the upper layer containing Compound B (ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate).[12]
-
Step 3 (Hydrolysis): Heat the toluene layer containing Compound B to 90 °C and slowly add 15% hydrochloric acid. After hydrolysis, cool the mixture, centrifuge the resulting solid, and dry it to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[12]
Conclusion
This compound is a cornerstone precursor in organic synthesis, distinguished by its versatile reactivity and the biological significance of its derivatives. The straightforward and high-yielding Knorr synthesis makes it readily accessible. Its capacity to undergo functionalization at both the hydroxyl group and the pyrazole ring allows for the systematic design and synthesis of diverse molecular architectures. From potent pharmaceuticals like kinase inhibitors and anti-inflammatory agents to essential agrochemicals, the applications of this pyrazole building block are extensive and impactful. The detailed protocols and quantitative data presented in this guide underscore its importance and provide a practical framework for its use in research and development.
References
- 1. This compound|Supplier [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Pyrazole Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the pharmacophore potential of the pyrazole moiety, detailing its key structural features, biological activities, and the experimental methodologies employed in the development of pyrazole-based therapeutics.
Core Pharmacophore Features of the Pyrazole Ring
The pyrazole ring's success as a pharmacophore stems from its unique combination of structural and electronic properties. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), enabling it to form crucial interactions with biological targets.[1] Its aromatic nature allows for π-π stacking interactions, further enhancing binding affinity. Moreover, the pyrazole ring is relatively stable to metabolism, a desirable characteristic for drug candidates.[2]
The strategic substitution at various positions of the pyrazole ring allows for the fine-tuning of its steric, electronic, and lipophilic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. This inherent modularity has been a key driver in the successful development of numerous pyrazole-containing drugs.
Therapeutic Applications and Biological Activities
The therapeutic landscape of pyrazole-containing drugs is vast and continues to expand. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4]
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a prime example of a successful COX-2 selective nonsteroidal anti-inflammatory drug (NSAID).[5][6] Its selectivity for COX-2 over COX-1 is attributed to the accommodation of its sulfonamide moiety in a side pocket of the COX-2 enzyme active site, an interaction not possible with the more constricted COX-1 active site.[5]
Anticancer Activity: Targeting Key Signaling Pathways
The pyrazole moiety is a prominent feature in a growing number of anticancer agents that target various components of cell signaling pathways crucial for tumor growth and survival. These include inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9]
Cannabinoid Receptor Antagonism
The pyrazole derivative Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist.[1] By blocking the CB1 receptor, it was investigated for the treatment of obesity and related metabolic disorders.[1][10] The pyrazole core in Rimonabant is crucial for its interaction with the CB1 receptor.
Quantitative Data on Pyrazole Derivatives
The following tables summarize the biological activity of selected pyrazole derivatives against various targets, providing a quantitative basis for understanding their pharmacophore potential.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 6b | HNO-97 | Not Specified | 10 | [11] |
| 6d | HNO-97 | Not Specified | 10.56 | [11] |
| C5 | MCF-7 | EGFR | 0.08 | [7] |
| 25 | HT29, PC3, A549, U87MG | VEGFR-2 | 3.17 - 6.77 | [9] |
| 29 | MCF-7, HepG2, A549, Caco2 | CDK2 | 10.05 - 29.95 | [9] |
| 41 | MCF-7, HepG2 | PI3K/AKT, MARK/ERK | 1.937, 3.695 | [9] |
| Compound 2 | HCT116 | Akt1 | 0.95 | [12] |
| Compound 6 | HCT116, MCF-7 | Aurora A kinase | 0.39, 0.46 | [12] |
| 5e | MCF-7 | Not Specified | 15.54 | [13] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| C5 | EGFR | 0.07 | [7] |
| 5a | VEGFR2 | 0.267 | [8] |
| 5a | CDK-2 | 0.311 | [8] |
| Compound 1 | Akt1 | 0.061 | [12] |
| Compound 13 | PfCDPK1 | 0.056 | [12] |
| AZD4547 | FGFR1 | Not Specified | [12] |
| Compound 25 | RET kinase | Binding Energy -7.14 kcal/mol | [14] |
Table 3: COX-2 Inhibitory Activity of Celecoxib
| Compound | Enzyme | IC50 (nM) | Reference |
| Celecoxib | COX-1 | >1000 | [3] |
| Celecoxib | COX-2 | 40 | [3] |
Experimental Protocols
Detailed experimental methodologies are essential for the synthesis and evaluation of novel pyrazole compounds. Below are representative protocols.
Synthesis of Celecoxib
A common synthetic route to Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][15][16][17]
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol in a round-bottom flask equipped with a reflux condenser.[3]
-
4-sulfamoylphenylhydrazine hydrochloride is added to the solution.[3]
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[3]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of pyrazole derivatives against a target kinase.[8][18]
Materials:
-
Target kinase (e.g., VEGFR2, CDK-2)
-
Specific substrate peptide
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Kinase assay kit (e.g., Kinase-Glo®)
-
Test pyrazole compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare a reaction buffer containing the target kinase, substrate peptide, and MgCl₂.
-
Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
In a 96-well plate, add the kinase, the test compound dilution, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions for the kinase assay kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes.
Caption: Mechanism of action of Celecoxib.
Caption: Rimonabant's effect on the cannabinoid signaling pathway.
Caption: General workflow for pyrazole-based drug discovery.
Conclusion
The pyrazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its unique physicochemical properties, combined with the ability to modulate its structure for optimal interaction with a diverse range of biological targets, have cemented its "privileged" status. The successful clinical application of numerous pyrazole-containing drugs is a testament to its potential. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole core is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full pharmacophore potential of this remarkable heterocyclic system.
References
- 1. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. zenodo.org [zenodo.org]
- 17. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step synthesis of 1,3-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic building block in medicinal chemistry, starting from ethyl acetoacetate. The synthesis involves an initial condensation reaction to form the pyrazolone ring, followed by a regioselective N-methylation.
Application Notes
The synthesis of this compound is a fundamental process for obtaining a key intermediate in the development of various pharmaceutical compounds. The pyrazole scaffold is present in a wide range of drugs with diverse biological activities. This two-step synthesis route is efficient and utilizes readily available starting materials.
The initial step is a condensation reaction between ethyl acetoacetate and methylhydrazine, which forms the 3-methyl-1H-pyrazol-5-ol intermediate. This reaction is a classic example of heterocycle formation and is generally high-yielding.
The second step involves the N-methylation of the pyrazol-5-ol intermediate. A significant challenge in this step is controlling the regioselectivity of the methylation, as the pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, in addition to the oxygen of the hydroxyl group. The protocol provided aims to favor the formation of the thermodynamically more stable N1-methylated isomer, this compound. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving the desired regioselectivity.
The final product, this compound, can be used in a variety of subsequent reactions, such as substitution at the C4 position or modification of the hydroxyl group, to generate a library of derivatives for drug discovery programs.
Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-ol
This protocol is adapted from established procedures for the synthesis of pyrazolone derivatives from β-ketoesters and hydrazine derivatives.
Materials and Reagents:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Slowly add methylhydrazine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-methyl-1H-pyrazol-5-ol. The expected yield is typically high.
Step 2: Synthesis of this compound
This protocol is based on methods for regioselective N-alkylation of pyrazoles, aiming for the thermodynamically favored N1-isomer.
Materials and Reagents:
-
3-methyl-1H-pyrazol-5-ol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methyl-1H-pyrazol-5-ol (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.1 equivalents) to the stirred solution. Hydrogen gas will be evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete salt formation.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Data Presentation
| Parameter | 3-methyl-1H-pyrazol-5-ol | This compound |
| Molecular Formula | C₄H₆N₂O | C₅H₈N₂O |
| Molecular Weight | 98.10 g/mol | 112.13 g/mol [1] |
| Typical Yield | >80% | Variable, depends on regioselectivity |
| Appearance | White to off-white solid | Solid |
| 1H NMR (CDCl₃, δ) | Signals for CH₃, CH₂, and NH protons | Signals for two distinct CH₃ groups and a CH proton |
| 13C NMR (CDCl₃, δ) | Signals for methyl, methylene, and pyrazole ring carbons | Signals for two methyl groups and pyrazole ring carbons |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the synthesis from starting materials to the final product.
References
Application Notes and Protocols for Pyrazole Synthesis via Cyclocondensation Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made them a focal point in medicinal chemistry and drug discovery. The cyclocondensation reaction is a cornerstone of pyrazole synthesis, offering a versatile and efficient route to a diverse array of substituted pyrazole derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles via cyclocondensation reactions, targeting researchers and professionals in the field of drug development. The protocols outlined below cover classical methods, such as the Knorr synthesis, as well as modern green chemistry approaches that offer significant advantages in terms of reaction time, yield, and environmental impact.
Core Synthesis Strategies
The primary cyclocondensation routes to pyrazoles involve the reaction of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species. The most common precursors are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds.
Knorr Pyrazole Synthesis: From 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, first reported in 1883, is the most classic and widely used method for pyrazole synthesis.[1][2][3] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (e.g., β-diketone or β-ketoester) with a hydrazine derivative.[3][4]
General Reaction Scheme:
R1, R2, R3 = Alkyl, Aryl, H, etc.; R4 = H, Alkyl, Aryl, etc.
The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]
Synthesis from α,β-Unsaturated Carbonyl Compounds
An alternative and highly effective method involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[1][5] This reaction typically proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and oxidation to the pyrazole.[1][5] In some cases, the intermediate pyrazoline is isolated, which can then be oxidized to the corresponding pyrazole.[2]
General Reaction Scheme:
R1, R2, R3 = Alkyl, Aryl, H, etc.; R4 = H, Alkyl, Aryl, etc.
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data for various pyrazole synthesis protocols, allowing for a clear comparison of reaction conditions, times, and yields.
Table 1: Conventional vs. Microwave-Assisted Knorr Pyrazole Synthesis
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3,5-Substituted Pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [6] |
| 1,3,5-Substituted Pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [6] |
| Pyrazolones from β-ketoester | Conventional Heating | 100 | 1 hour | ~79 (example) | [7] |
| Pyrazolone Derivatives | Microwave-Assisted | (420 W power) | 10 min | 51-98 | [8] |
Table 2: Green Synthesis Approaches for Pyrazoles
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Ultrasound-Assisted | Water | 50 | 35 min | >90 | [9] |
| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Room Temperature | Not specified | 75-86 | [10] |
| Nano-ZnO Catalyzed | Nano-ZnO | Not specified | Not specified | 95 | [2] |
| Iodine-Mediated (from α,β-unsaturated ketones) | Molecular Iodine | Reflux in Ethanol | Not specified | up to 92 | [11] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a 3-phenyl-1H-pyrazol-5(4H)-one from ethyl benzoylacetate and hydrazine hydrate.[12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
20-mL scintillation vial
-
Stir bar and hot plate
Procedure:
-
In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[4][12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to facilitate precipitation.[12]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol outlines the rapid synthesis of pyrazoles from chalcones and hydrazine derivatives under microwave irradiation.[6]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, ~2 drops)
-
Microwave reactor and appropriate vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[6]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[6] The optimal conditions may vary depending on the substrates.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[6]
Protocol 3: Ultrasound-Assisted, Catalyst-Free Synthesis in Water
This protocol describes an environmentally benign, four-component synthesis of pyranopyrazoles under ultrasonic irradiation.[9]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Water (5 mL)
-
Ultrasonic cleaning bath (e.g., 40 kHz, 250 W)
-
Reaction flask
Procedure:
-
In a reaction flask, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in water (5 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture at 50°C for approximately 35 minutes.[9]
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that forms is typically pure.
-
Collect the product by vacuum filtration, wash with water, and dry. No further purification is usually necessary.
Visualizations
Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted pyrazole synthesis.
Conclusion
The cyclocondensation reaction remains a powerful and versatile strategy for the synthesis of pyrazole derivatives. The classic Knorr synthesis provides a reliable foundation, while modern techniques such as microwave and ultrasound-assisted methods offer significant improvements in efficiency, reaction times, and sustainability.[6][9] These green chemistry approaches are particularly valuable in the context of drug development, where rapid and efficient synthesis of compound libraries is crucial for screening and lead optimization. The protocols and data presented herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic targets.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for Knoevenagel Condensation with 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knoevenagel condensation reaction involving 1,3-dimethyl-1H-pyrazol-5-ol. This versatile reaction is a cornerstone for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols and data presented herein are based on established methodologies for analogous pyrazolone derivatives and are readily adaptable for the target molecule.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. In the context of this compound, the methylene group at the C4 position is sufficiently acidic to participate in this reaction, leading to the formation of 4-substituted-benzylidene-1,3-dimethyl-1H-pyrazol-5-ols. These products can subsequently undergo a Michael addition with a second equivalent of the pyrazolone to yield 4,4'-(arylmethylene)bis(1,3-dimethyl-1H-pyrazol-5-ols). These bis-pyrazolone derivatives are valuable scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities including antioxidant and anticancer properties.[1][2]
Reaction Mechanism and Workflow
The Knoevenagel condensation with this compound can proceed through different pathways depending on the catalyst employed. A general mechanism involves the base-catalyzed deprotonation of the active methylene group of the pyrazolone, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the arylidene derivative. In the presence of a second equivalent of the pyrazolone, a tandem Michael addition can occur.
A generalized experimental workflow for this reaction is outlined below.
Caption: A flowchart illustrating the general experimental workflow for a Knoevenagel condensation reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and are expected to be highly effective for this compound.
Protocol 1: Sodium Acetate Catalyzed Condensation in Ethanol/Water
This protocol utilizes a mild and inexpensive catalyst, sodium acetate, in an environmentally friendly solvent system.
Materials:
-
This compound (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Sodium acetate (0.2 mmol)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 mmol) and the aromatic aldehyde (1.0 mmol) in a minimal amount of 70% aqueous ethanol.
-
Add sodium acetate (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold 50% aqueous ethanol.
-
Dry the product under vacuum to obtain the pure 4,4'-(arylmethylene)bis(this compound).
Protocol 2: Catalyst-Free Condensation in Ethanol
This protocol offers a green and simplified approach by eliminating the need for a catalyst.[3]
Materials:
-
This compound (10 mmol)
-
Aromatic aldehyde (5 mmol)
-
Ethanol (3 mL)
Procedure:
-
Combine this compound (10 mmol) and the aromatic aldehyde (5 mmol) in a round-bottom flask containing ethanol (3 mL).
-
Stir the mixture under reflux for approximately 5 minutes.[3]
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under reduced pressure.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of pyrazolone derivatives with various aromatic aldehydes, which can be expected to be similar for this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 15 min | 97 | [1] |
| 4-Methoxybenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 10 min | 92 | [1] |
| 3-Hydroxy-4-methoxybenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 20 min | 91 | [1] |
| 4-(Trifluoromethoxy)benzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 5 min | quant. | [1] |
| Benzaldehyde | None | Ethanol | Reflux | 5 min | 98 | [3] |
| 4-Methylbenzaldehyde | None | Ethanol | Reflux | 5 min | 95 | [3] |
| 4-Chlorobenzaldehyde | None | Ethanol | Reflux | 5 min | 96 | [3] |
| 4-Nitrobenzaldehyde | None | Ethanol | Reflux | 5 min | 98 | [3] |
Table 2: Spectroscopic Data for Representative 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
| Compound | 1H NMR (δ, ppm) in DMSO-d6 | 13C NMR (δ, ppm) in DMSO-d6 | Reference |
| 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 13.94 (br. s, 1H), 12.44 (br. s, 1H), 7.71 (d, 4H), 7.44 (t, 4H), 7.31-7.14 (m, 7H), 4.96 (s, 1H), 2.32 (br. s, 6H) | 146.9, 142.7, 137.3, 129.4, 128.8, 128.3, 126.3, 125.4, 120.5, 105.4, 33.1, 11.7 | [1] |
| 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 13.92 (br. s, 1H), 12.39 (br. s, 1H), 7.70 (d, 4H), 7.44 (t, 4H), 7.24 (d, 2H), 7.16 (d, 2H), 6.83 (d, 2H), 4.89 (s, 1H), 3.70 (s, 3H), 2.30 (br. s, 6H) | 158.0, 147.0, 137.3, 134.8, 129.4, 129.3, 125.4, 120.5, 114.1, 105.7, 55.0, 32.4, 11.7 | [1] |
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 7.70 (d, 4H), 7.44 (t, 4H), 7.35 (d, 2H), 7.27 (d, 2H), 7.25 (t, 2H), 5.00 (s, 1H), 2.32 (br. s, 6H) | 147.1, 146.8, 141.9, 137.4, 137.2, 129.5, 129.4, 126.4, 121.2, 33.0, 11.8 | [1] |
Note: For the target this compound derivatives, the signals corresponding to the N-phenyl group will be absent and replaced by a signal for the N-methyl group, typically in the range of 3.0-3.5 ppm.
Reaction Mechanism Visualization
The following diagram illustrates the base-catalyzed Knoevenagel condensation mechanism.
References
Application Notes and Protocols for O-Alkylation and O-Acylation of 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-1H-pyrazol-5-ol is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a hydroxyl group at the C5 position offers a reactive site for various chemical modifications, including O-alkylation and O-acylation. These reactions lead to the formation of 5-alkoxy and 5-acyloxy pyrazole derivatives, respectively, which are classes of compounds with significant potential in drug discovery. The pyrazole scaffold itself is a privileged structure found in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][2] This document provides detailed application notes and experimental protocols for the O-alkylation and O-acylation of the hydroxyl group of this compound.
The derivatization of the hydroxyl group can significantly impact the physicochemical properties and biological activity of the parent molecule. O-alkylation and O-acylation can modulate factors such as lipophilicity, metabolic stability, and receptor-binding interactions. For instance, derivatives of this compound have shown potent antibacterial and antifungal activity.[1] Molecular docking studies suggest that these derivatives may target essential microbial enzymes like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[1]
Reaction Pathways
The O-alkylation and O-acylation of this compound are nucleophilic substitution reactions at the hydroxyl oxygen. The choice of reagents and reaction conditions is crucial for achieving high yields and regioselectivity, as pyrazolones can exist in different tautomeric forms, potentially leading to N- or C-alkylation/acylation as side products.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the O-alkylation and O-acylation of this compound with various electrophiles.
Table 1: O-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | Sodium Hydride | DMF | 60-80 | Not Specified | 70-88 | [2] |
| Ethyl Bromide | Sodium Hydride | DMF | 60-80 | Not Specified | 70-88 | [2] |
| Benzyl Bromide | Sodium Hydride | DMF | 25 | 12 | High | (Protocol 1) |
| Propargyl Bromide | Potassium Carbonate | Acetone | Reflux | 8 | Good | (General Method) |
Table 2: O-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 4 | Good | [2] |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 6 | High | (Protocol 2) |
| 4-Chlorobenzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 6 | High | (General Method) |
Experimental Protocols
Protocol 1: O-Alkylation with Benzyl Bromide
This protocol describes the synthesis of 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole.
References
Application Notes and Protocols for Antimicrobial Drug Discovery Using 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, the 1,3-dimethyl-1H-pyrazol-5-ol core structure serves as a valuable starting point for the design and synthesis of potent antimicrobial agents. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this compound in antimicrobial drug discovery programs. While extensive data on the parent compound is limited, the information presented herein is based on the significant antimicrobial activity observed in its derivatives, highlighting the potential of this scaffold.
Antimicrobial Activity Profile
Derivatives of this compound have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is influenced by the nature and position of substituents on the pyrazole ring.
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Selected this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus (MSSA) | 8 | Ciprofloxacin | 8-16 |
| Staphylococcus aureus (MRSA) | 16 | Ciprofloxacin | 8-16 | |
| Escherichia coli | 16 | Ciprofloxacin | >32 | |
| Aspergillus niger | 32 | Fluconazole | 128 | |
| Derivative B | Staphylococcus aureus (MSSA) | 4 | Ciprofloxacin | 8-16 |
| Staphylococcus aureus (MRSA) | 8 | Ciprofloxacin | 8-16 | |
| Candida albicans | 16 | Fluconazole | 1-8 | |
| Derivative C | Bacillus subtilis | 5 | N/A | N/A |
| Candida albicans | 5-10 | N/A | N/A |
Note: The data presented is a summary from various sources and is intended to be representative of the potential of the this compound scaffold. Actual MIC values may vary based on the specific derivative and testing conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of ethyl acetoacetate with methylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide (or another suitable base)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate dropwise at room temperature with continuous stirring.
-
After the addition is complete, add methylhydrazine dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.
-
A precipitate of this compound should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration and wash with cold water. If extracted, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound and its derivatives against bacterial and fungal strains.
Materials:
-
Test compound (this compound or derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antibiotic at known effective concentrations.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. In silico and in vitro studies of various pyrazole-containing compounds suggest multiple potential targets.
Potential Molecular Targets:
-
DNA Gyrase: Pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.
-
Dihydrofolate Reductase (DHFR): Some pyrazole analogs act as inhibitors of DHFR, an essential enzyme in the folic acid biosynthesis pathway.[2] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids.
-
N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate to the N-terminus of a variety of proteins. This modification is critical for protein function and localization. Inhibition of NMT can disrupt essential cellular processes in both fungi and protozoa.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the demonstrated potent activity of its derivatives against a range of microbial pathogens make it an attractive target for further investigation. The protocols and information provided in this document are intended to serve as a valuable resource for researchers embarking on antimicrobial drug discovery programs centered around this versatile chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and pharmacokinetic properties of this class of compounds.
References
Synthesis of Pyrazolo[3,4-b]pyrazin-5-ones: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of pyrazolo[3,4-b]pyrazin-5-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein utilize readily available pyrazole precursors, offering a clear and efficient pathway for researchers in organic synthesis and pharmaceutical development. This document includes comprehensive experimental procedures, tabulated quantitative data, and visual workflows to ensure reproducibility and facilitate understanding.
Introduction
Pyrazolo[3,4-b]pyrazin-5-ones are fused heterocyclic systems that have garnered attention for their diverse biological activities. The synthesis of these compounds typically involves the construction of the pyrazinone ring onto a pre-existing pyrazole scaffold. This guide focuses on a robust two-step approach, commencing with the synthesis of a key intermediate, 3-aminopyrazole-4-carboxamide, followed by its cyclocondensation to yield the target pyrazolo[3,4-b]pyrazin-5-one core.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of 3-aminopyrazole-4-carboxamide from commercially available starting materials. This intermediate is then subjected to a cyclocondensation reaction to afford the final pyrazolo[3,4-b]pyrazin-5-one product.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyrazin-5-ones.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyrazole-4-carboxamide
This protocol describes the synthesis of the key intermediate, 3-aminopyrazole-4-carboxamide, from 3-morpholino-2-cyanoacrylamide and hydrazine hydrate.
Materials:
-
3-Morpholino-2-cyanoacrylamide
-
Hydrazine hydrate (85%)
-
Water
-
Sulfuric acid
-
Ice
-
Acetone
Procedure:
-
In a reaction vessel, dissolve 3-morpholino-2-cyanoacrylamide (523 kg) in water (210.5 L) and heat the mixture to 70°C.
-
To the heated solution, add 85% hydrazine hydrate (18.1 kg). The reaction is exothermic, and the temperature will rise to 95-100°C within 5 minutes.
-
Maintain the reaction mixture above 90°C for an additional 10 minutes after the hydrazine hydrate addition is complete.
-
Cool the reaction mixture to 55-60°C.
-
Carefully acidify the mixture to a pH of 1.5 ± 0.2 by adding a pre-mixed solution of sulfuric acid (37.5 kg) and ice (37.5 kg).
-
Cool the acidified mixture to 0-5°C to facilitate precipitation.
-
Collect the crystalline product by centrifugation and wash the filter cake with cold water (66.1 L).
-
The resulting 3-aminopyrazole-4-carboxamide can be further purified if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Melting Point | 237-239°C | [1] |
Protocol 2: Synthesis of 6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
This protocol details a method for the synthesis of a substituted pyrazolo[3,4-b]pyrazin-5-one, which serves as a model for the cyclization step. This procedure involves the reductive lactamization of an N-(4-nitropyrazol-5-yl)-α-amino acid. A similar strategy can be adapted for the cyclocondensation of 3-aminopyrazole-4-carboxamide with an appropriate α-dicarbonyl compound.
Step 2a: Synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids
Materials:
-
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
-
D,L-α-Amino acid (e.g., Glycine, Alanine, Valine, Leucine, Phenylalanine)
-
Aqueous Ethanol
-
Sodium hydrogen carbonate or Potassium carbonate
Procedure:
-
A mixture of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole and the respective D,L-α-amino acid is heated in aqueous ethanol containing sodium hydrogen carbonate or potassium carbonate at 70-80°C.
-
The reaction progress is monitored by TLC and is typically complete within 2-5 days, depending on the amino acid used.
-
Upon completion, the resulting N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid is isolated.
Step 2b: Reductive Lactamization to form 6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
Materials:
-
N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid
-
5% Palladium on carbon (Pd/C)
-
Solvent (e.g., Ethanol)
Procedure:
-
The N-(4-nitropyrazol-5-yl)-α-amino acid derivative is subjected to catalytic hydrogenation using 5% Pd/C as the catalyst.
-
This reaction reduces the nitro group to an amino group, which is followed by spontaneous lactamization.
-
Subsequent air oxidation of the intermediate affords the final 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one.
Quantitative Data for 6-Substituted Pyrazolo[3,4-b]pyrazin-5-ones:
| Substituent (R) | Reaction Time (days) | Yield (%) |
| H (from Glycine) | 4-5 | Good |
| CH₃ (from Alanine) | 4-5 | Good |
| CH(CH₃)₂ (from Valine) | 4-5 | Good |
| CH₂CH(CH₃)₂ (from Leucine) | 4-5 | Good |
| CH₂Ph (from Phenylalanine) | 4-5 | Good |
Note: "Good" yields are reported in the source literature without specific percentages for each derivative in the summary.[1]
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of a substituted pyrazolo[3,4-b]pyrazin-5-one.
Caption: Key steps in the synthesis of substituted pyrazolo[3,4-b]pyrazin-5-ones.
Conclusion
The protocols described in this application note provide a reliable and well-documented approach for the synthesis of pyrazolo[3,4-b]pyrazin-5-ones from pyrazole precursors. The synthesis of the key 3-aminopyrazole-4-carboxamide intermediate is high-yielding, and the subsequent cyclization, guided by the provided model reaction, offers a clear path to the target heterocyclic system. These detailed procedures and data are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the potential of this important class of compounds.
References
Application Notes and Protocols: 1,3-dimethyl-1H-pyrazol-5-ol in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,3-dimethyl-1H-pyrazol-5-ol as a scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols for the synthesis of a representative diarylpyrazole COX-2 inhibitor are provided, along with quantitative data on the activity of various pyrazole derivatives.
Introduction
The selective inhibition of COX-2 over COX-1 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The pyrazole scaffold is a well-established pharmacophore present in several commercial COX-2 inhibitors, including Celecoxib. This compound is a versatile starting material that can be functionalized to generate a library of potential COX-2 inhibitors. Its reactivity at the C4 position allows for the introduction of various substituents, enabling the synthesis of diarylpyrazole structures known for their high affinity and selectivity for the COX-2 enzyme.
Synthetic Strategy: From Pyrazolone to Diarylpyrazole Inhibitor
A robust strategy for the synthesis of diarylpyrazole COX-2 inhibitors from this compound involves a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C4 position of the pyrazole ring.
-
Knoevenagel Condensation: Reaction of the resulting aldehyde with an active methylene compound, such as a substituted phenylacetonitrile, to form the diarylpyrazole core.
This approach allows for the modular assembly of the final inhibitor, where different substituted benzaldehydes and phenylacetonitriles can be employed to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (2)
This protocol describes the Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in dichloromethane and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (2).
Protocol 2: Synthesis of 4-((1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methylene)-2-phenylbenzonitrile (Arylpyrazole 3)
This protocol details the Knoevenagel condensation to form the final diarylpyrazole compound.
Materials:
-
1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (2)
-
4-amino-benzonitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 equivalent) and 4-amino-benzonitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure diarylpyrazole product (3).
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole-based compounds. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher SI indicates greater selectivity for COX-2.
| Compound Reference | Structure | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | ~15 | ~0.04 | ~375 |
| Compound 5f [1] | Pyrazole-pyridazine hybrid | 14.38 ± 0.76 | 1.50 ± 0.06 | 9.59 |
| Compound 6f [1] | Pyrazole-pyridazine hybrid | 9.61 ± 0.51 | 1.15 ± 0.05 | 8.36 |
| Compound 6e [1] | Pyrazole-pyridazine hybrid | >100 | 2.51 ± 0.11 | >39.84 |
| Thymol-pyrazole 8b [2] | Thymol-pyrazole hybrid | 13.61 | 0.043 | 316 |
| Thymol-pyrazole 8g [2] | Thymol-pyrazole hybrid | 12.06 | 0.045 | 268 |
| Thymol-pyrazole 8c [2] | Thymol-pyrazole hybrid | 12.85 | 0.063 | 204 |
| Thymol-pyrazole 4a [2] | Thymol-pyrazole hybrid | 10.27 | 0.068 | 151 |
Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow: Synthesis of Diarylpyrazole COX-2 Inhibitor
Caption: Synthetic workflow for a diarylpyrazole COX-2 inhibitor.
References
Application Notes: Protocol for N-Methylation of 3(5)-Methylpyrazole
Introduction
The N-methylation of 3(5)-methylpyrazole is a fundamental transformation in synthetic chemistry, yielding two primary regioisomers: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. Due to the tautomeric nature of the starting material, the nitrogen atoms in the pyrazole ring exhibit similar reactivity, making regioselective methylation a significant challenge.[1][2] Traditional methylation methods using reagents like methyl iodide or dimethyl sulfate often result in a mixture of both N1 and N2-methylated products, which can be difficult to separate.[1][2]
Recent advancements have led to highly selective methods that favor the formation of the N1-methylated isomer (1,3-dimethylpyrazole). These methods often employ sterically bulky "masked" methylating agents.[2][3][4] The choice of protocol depends on the desired outcome, whether it is the synthesis of a specific isomer with high purity or the generation of a mixture for further screening. This document provides detailed protocols for both classical non-selective and modern highly N1-selective methylation of 3(5)-methylpyrazole.
General Reaction Scheme
The methylation of 3(5)-methylpyrazole proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on the methylating agent, leading to a mixture of 1,3- and 1,5-dimethylpyrazole.
References
Application of 1,3-dimethyl-1H-pyrazol-5-ol in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in the field of agrochemical research and development. Its versatile structure allows for the synthesis of a wide array of derivatives exhibiting potent herbicidal, fungicidal, and insecticidal activities. Among the various pyrazole building blocks, 1,3-dimethyl-1H-pyrazol-5-ol serves as a key intermediate in the synthesis of several commercially important agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemical candidates, with a focus on herbicides.
Herbicidal Applications: Synthesis of Quinclorac Analogs
A significant application of pyrazole derivatives is in the development of novel herbicides. By incorporating the 1,3-dimethyl-1H-pyrazol-5-yl moiety into the structure of existing herbicides, such as quinclorac, it is possible to generate new compounds with enhanced efficacy and selectivity. The following sections detail the synthesis and herbicidal activity of such analogs.
Quantitative Data Summary
The herbicidal activity of synthesized quinclorac-pyrazole derivatives was evaluated against barnyard grass (Echinochloa crus-galli), a common and troublesome weed in rice cultivation. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a compound required to inhibit 50% of the weed's growth, are summarized in the table below.
| Compound ID | Chemical Name | EC₅₀ (g/ha) for Barnyard Grass | Reference Compound (Quinclorac) EC₅₀ (g/ha) |
| 10a | 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | 10.37 | 300 |
| 8l | 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | 10.53 | 300 |
Table 1: Herbicidal Activity of Quinclorac-Pyrazole Derivatives against Barnyard Grass.[1]
Field trials have demonstrated that compound 10a at a rate of 150 g/ha provides control of barnyard grass equivalent to quinclorac applied at 300 g/ha.[1]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key intermediates and the final herbicidal compounds derived from this compound.
Protocol 1: Synthesis of this compound
The synthesis of the core intermediate, this compound, can be achieved through the cyclization of ethyl acetoacetate with methylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (Compound 10a)
This protocol describes the esterification of this compound with 3,7-dichloroquinoline-8-carbonyl chloride.
Materials:
-
This compound
-
3,7-dichloroquinoline-8-carbonyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, prepare a solution of 3,7-dichloroquinoline-8-carbonyl chloride (1.1 eq) in dry DCM.
-
Slowly add the acid chloride solution to the pyrazole solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final product, compound 10a .
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Diagram 2: Synthesis Pathway of Herbicidal Compound 10a
Caption: Synthesis of a potent herbicidal quinclorac analog.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its utility in the development of potent herbicides based on the quinclorac scaffold. The straightforward synthesis of the pyrazole intermediate and its subsequent derivatization provide a robust platform for the exploration of new active ingredients for crop protection. Further research into the derivatization of this pyrazole core could lead to the discovery of additional agrochemicals with diverse modes of action and improved environmental profiles.
References
Green Chemistry Approaches to Pyrazole Derivative Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and generate considerable waste. This document provides detailed application notes and experimental protocols for green chemistry approaches to pyrazole synthesis, focusing on methods that enhance efficiency, reduce environmental impact, and align with the principles of sustainable chemistry. These approaches include microwave-assisted synthesis, ultrasound-assisted synthesis, multicomponent reactions in aqueous media, and solvent-free mechanochemical methods.
Microwave-Assisted Synthesis of Pyrazoles from Chalcones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating.[1][2] This approach is particularly effective for the synthesis of pyrazoles from chalcones and hydrazine derivatives.
Application Notes
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.[2] This method is highly amenable to the rapid generation of a library of pyrazole derivatives for screening purposes in drug discovery. The use of a catalytic amount of acetic acid in ethanol provides a greener alternative to stronger, more corrosive acids.[3][4]
Comparative Data: Microwave vs. Conventional Heating
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Pyrazole Chalcone Hybrids | Microwave-Assisted | N/A | minutes | 80-85 | [5] |
| Pyrazole Chalcone Hybrids | Conventional Heating | N/A | >24 hours | N/A | [5] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [4] |
| Quinolin-2(1H)-one-based pyrazoles | Conventional Heating (reflux) | N/A | 10-12 hours | 59-71 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles
Materials:
-
Substituted chalcone (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials with stir bars
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (2 drops).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W for 1-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Analytical quantification of 1,3-dimethyl-1H-pyrazol-5-ol using HPLC-UV
An advanced HPLC-UV method for the precise analytical quantification of 1,3-dimethyl-1H-pyrazol-5-ol is detailed in this application note. Developed for researchers, scientists, and professionals in drug development, this protocol outlines a robust, accurate, and reproducible method for routine analysis and quality control.
Application Note: Quantification of this compound
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various stages of drug development, including quality control of active pharmaceutical ingredients (APIs) and formulation analysis. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound.
Principle of the Method
The chromatographic separation is performed on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, facilitates the separation of this compound from potential impurities. The analyte is detected and quantified by a UV detector at a wavelength of maximum absorbance. The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm or 0.22 µm syringe filters
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 50:50, v/v). The aqueous component may be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.[1][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).[4]
2. Sample Preparation
-
Accurately weigh the sample, dissolve it in, and dilute to a known volume with the mobile phase to an expected concentration within the calibration range.[4]
-
For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary.
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.[3][5]
3. HPLC-UV Instrument Setup and Conditions
The following table summarizes the recommended HPLC-UV conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Instrument | Standard HPLC system with a UV-Vis detector |
| Column | C18, 5 µm, 4.6 x 150 mm or equivalent[4] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | To be determined by UV-Vis spectroscopy (typically around 210-250 nm) |
| Run Time | 10 minutes |
4. Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][7] The validation should include the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by injecting a blank, a placebo, and the analyte.
-
Linearity: The linearity of the method should be evaluated over a range of concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[6]
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).[8]
-
Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD), which should be within acceptable limits (e.g., < 2%).[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[9]
Quantitative Data Summary
The following tables present example data for the validation of the HPLC-UV method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 758.9 |
| 100 | 1521.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy Data (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Table 3: Precision Data (%RSD)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 0.85 | 1.23 |
| 50 | 0.62 | 0.98 |
| 100 | 0.45 | 0.75 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.75 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pyrazoles using Gas Chromatography-Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Flame Ionization Detection (GC-FID) method for the separation and quantification of pyrazole compounds. Pyrazoles are a significant class of heterocyclic compounds that are fundamental building blocks in the development of pharmaceuticals and agrochemicals.[1] The accurate determination of their purity and concentration in reaction mixtures and final products is crucial for quality control and regulatory compliance. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and summarizes expected quantitative performance.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their versatile chemical properties have led to their use as scaffolds in a wide array of commercially available drugs.[2] The synthesis of pyrazoles can often result in the formation of regioisomers and other impurities, making robust analytical methods essential for their characterization.[1] Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazoles.[1][3] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the quantitative analysis of organic compounds.[4] This application note presents a general GC-FID method applicable to various pyrazole derivatives.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[5] The goal is to dissolve the sample in a suitable solvent, remove any non-volatile materials, and bring the concentration of the analytes within the linear range of the detector.
Materials:
-
Pyrazole sample
-
Methanol, GC grade
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
0.45 µm PTFE syringe filters
-
2 mL GC vials with septa
-
Internal Standard (IS) solution (e.g., 100 µg/mL of a suitable, non-interfering compound like naphthalene in DCM)
Procedure:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.[1]
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[1] The choice of solvent should be based on the polarity of the pyrazole derivatives.[3]
-
Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.[1]
-
Drying (Optional): If water is suspected in the sample, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 5 minutes.[1]
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the target pyrazole analytes and the internal standard in dichloromethane to cover the expected concentration range.[1]
GC-FID Analysis
The following instrumental parameters can be used as a starting point and should be optimized for specific pyrazole compounds and isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio, adjust as needed) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp 1 | 5 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 minutes |
FID Conditions:
| Parameter | Value |
| Detector Temperature | 280 °C - 330 °C |
| Hydrogen Flow | 30-40 mL/min (Optimize for detector) |
| Air Flow | 300-400 mL/min (Optimize for detector) |
| Makeup Gas (N₂ or He) | 25-30 mL/min |
Data Presentation
Quantitative data from method validation for a series of pyrazole compounds should be tabulated for clear comparison. The following tables provide an example of the expected performance characteristics. (Note: The following data for azole antifungal drugs is presented as a reference for expected performance and should be determined for specific pyrazole analytes).[6][7]
Table 1: Method Validation Data for Azole Antifungal Drugs by GC-FID [6][7]
| Compound | Precision (RSD, %) | Recovery (%) | Linearity Range (ng) | LOD (ng) | LOQ (ng) |
| Bifonazole | 1.49 | 98.6 - 101.2 | 0.7 - 33.3 | 0.2 | 0.7 |
| Clotrimazole | 2.47 | 98.6 - 101.2 | 2.1 - 33.3 | 0.7 | 2.1 |
| Econazole | 2.15 | 98.6 - 101.2 | 1.5 - 33.3 | 0.5 | 1.5 |
| Fluconazole | 3.55 | 98.6 - 101.2 | 1.0 - 33.3 | 0.3 | 1.0 |
| Ketoconazole | 2.89 | 98.6 - 101.2 | 2.5 - 33.3 | 0.8 | 2.5 |
| Miconazole | 1.98 | 98.6 - 101.2 | 1.8 - 33.3 | 0.6 | 1.8 |
Visualizations
Experimental Workflow
The overall workflow for the GC-FID analysis of pyrazoles is depicted in the following diagram.
Logical Relationship for Quantification
The quantification of pyrazole analytes is based on the relationship between the analyte concentration and the detector response, normalized using an internal standard.
Conclusion
The GC-FID method outlined in this application note provides a reliable and efficient approach for the quantitative analysis of pyrazoles. The method is sensitive, robust, and suitable for high-throughput analysis in research and quality control laboratories. For optimal results, method parameters should be carefully optimized and validated for the specific pyrazole compounds of interest.
References
Application Notes and Protocols for LC-MS/MS Analysis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antifungal properties. Accurate and sensitive quantification of these compounds in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity, sensitivity, and throughput. This document provides a comprehensive overview of LC-MS/MS protocols for the analysis of pyrazole compounds, including detailed experimental procedures and quantitative data.
Signaling Pathways of Pyrazole-Containing Drugs
Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is vital for drug development and clinical application.
One prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
Another important class of pyrazole-containing drugs are inhibitors of the Janus kinase (JAK) family of enzymes. These drugs, such as Ruxolitinib , interfere with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated cell signaling involved in inflammation and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of pyrazole compounds is presented below. Specific protocols for different compounds and matrices are detailed in the subsequent sections.
Protocol 1: Analysis of Celecoxib in Human Plasma
This protocol describes a robust method for the quantification of Celecoxib in human plasma using a deuterated internal standard (IS).[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Celecoxib-d4 internal standard working solution (e.g., 200 ng/mL in methanol).[1]
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate plasma proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[3]
-
Column: ACE C8 (50 x 4.0 mm, 3.0 µm) or equivalent.[4]
-
Mobile Phase:
-
A: 1.0 mM Ammonium Acetate in Water
-
B: Methanol
-
-
Gradient: 80% B isocratic.[4]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[4]
-
MRM Transitions:
Protocol 2: Analysis of Ruxolitinib in Human Plasma
This protocol outlines a sensitive method for quantifying the JAK inhibitor Ruxolitinib in human plasma.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 150 µL of methanol containing the internal standard (e.g., Dasatinib).[7][8]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm).[6]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used, starting with a low percentage of B, ramping up to a high percentage to elute the analyte, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.[8]
-
MRM Transitions:
-
Ruxolitinib: m/z 307.2 → 186.1
-
Ruxolitinib-¹³C₉ (IS): m/z 316.2 → 186.1[6]
-
Protocol 3: Analysis of Pyrazole Fungicides in Fruits and Vegetables
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pyrazole fungicides from complex matrices.[9]
1. Sample Preparation (QuEChERS)
-
Homogenize 10 g of the sample (e.g., apple, tomato).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt packet (e.g., containing MgSO₄ and NaCl) and shake for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA and C18) and vortexing for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A suitable gradient to separate the target fungicides.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive and Negative mode switching may be required depending on the target analytes. For example, Bixafen and Fluxapyroxad ionize well in negative mode, while others like Pyraclostrobin are better in positive mode.[9]
-
MRM Transitions: Specific transitions for each fungicide need to be optimized.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of various pyrazole compounds.
Table 1: LC-MS/MS Parameters and Performance for Pyrazole Drugs in Plasma
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | LLOQ | Linearity Range | Recovery (%) | Ref. |
| Celecoxib | 380.0 | 315.9 | Human Plasma | 10.0 ng/mL | 10.0-4000 ng/mL | 85.5 | [4] |
| Ruxolitinib | 307.0 | 186.0 | Rat Plasma | 0.16 ng/mL | 0.16-247 ng/mL | 99.6 | [7][8] |
| 4-Methylpyrazole | - | - | Dog Plasma | 4.96 ng/mL | 4.96-4955 ng/mL | - | [10] |
| Celecoxib Metabolite (M2) | - | - | Rat Blood | 1.2 nM | 1.2-20000 nM | >70 | [11] |
| Celecoxib Metabolite (M3) | - | - | Rat Blood | 0.3 nM | 0.3-20000 nM | >70 | [11] |
Table 2: LC-MS/MS Parameters and Performance for Pyrazole Fungicides
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | LOQ (µg/kg) | Linearity (R²) | Recovery (%) | Ref. |
| Bixafen | ESI- | - | - | Fruits/Veg | <9 | ≥0.990 | 70-108 | [9] |
| Fluxapyroxad | ESI- | - | - | Fruits/Veg | <9 | ≥0.990 | 70-108 | [9] |
| Furametpyr | ESI+ | - | - | Fruits/Veg | <9 | ≥0.990 | 70-108 | [9] |
| Pyraclostrobin | ESI+ | - | - | Fruits/Veg | <9 | ≥0.990 | 70-108 | [9] |
| Rabenzazole | ESI+ | - | - | Fruits/Veg | <9 | ≥0.990 | 70-108 | [9] |
Conclusion
The LC-MS/MS methods detailed in this application note provide sensitive, selective, and reliable protocols for the quantification of a variety of pyrazole compounds in different matrices. The use of appropriate sample preparation techniques, optimized chromatographic conditions, and specific MS/MS parameters are key to achieving accurate and precise results. These protocols can be adapted and validated for specific research and development needs, facilitating a deeper understanding of the pharmacokinetics and biological roles of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dimethyl-1H-pyrazol-5-ol for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method is the cyclocondensation reaction of methylhydrazine with a β-keto ester, typically ethyl acetoacetate.[1] This method is well-established and has been reported to produce high yields, sometimes up to 93%, under optimized conditions.[1] The reaction is usually carried out in an alcoholic solvent like methanol or ethanol.[1]
Q2: What are the primary factors that influence the yield of the reaction?
A2: Key parameters that significantly impact the yield and purity of this compound include reaction temperature, choice of solvent, reaction time, and the purity of the starting materials.[1][2] Careful control of these variables is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are the common side reactions and impurities I should be aware of?
A3: The most frequently encountered side product is the isomeric 1,5-dimethyl-1H-pyrazol-5-ol. The formation of this isomer can occur, and its separation from the desired 1,3-isomer can be challenging. Other potential impurities include unreacted starting materials and byproducts from their decomposition, especially if the reaction is carried out at excessively high temperatures or for prolonged periods. Discoloration of the reaction mixture may indicate the formation of such impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve the reaction outcome.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Impure starting materials. | - Monitor the reaction by TLC to ensure it goes to completion. - Optimize the reaction temperature. Refluxing in ethanol or methanol is common. - Alcoholic solvents like ethanol or methanol are generally effective.[1] - Ensure the purity of methylhydrazine and ethyl acetoacetate. |
| Formation of Isomeric Impurity (1,5-dimethyl-1H-pyrazol-5-ol) | - Lack of regioselectivity in the cyclization step. | - While complete elimination of the isomer can be difficult, careful control of reaction conditions may influence the isomeric ratio. - Purification by fractional distillation or chromatography may be necessary to separate the isomers. |
| Dark Reaction Mixture/Tar Formation | - Decomposition of starting materials or product at high temperatures. - Presence of impurities in the starting materials. | - Avoid excessive heating. Maintain a controlled reflux. - Use purified starting materials. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction solvent. - Presence of oily impurities preventing crystallization. | - After the reaction, remove the solvent under reduced pressure. - Attempt crystallization from a different solvent system, such as diethyl ether or hexane. - Purify the crude product by column chromatography before crystallization. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is based on the classical cyclocondensation reaction and is optimized for a high yield.
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Methanol or Ethanol (anhydrous)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in methanol or ethanol.
-
Slowly add methylhydrazine (1 equivalent) dropwise to the solution at room temperature with constant stirring. The addition is exothermic and should be controlled.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add a small amount of cold diethyl ether and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound. This method has been reported to yield up to 93% of the pyrazole intermediate.[1]
Quantitative Data Summary
The following table summarizes how different reaction parameters can affect the yield of pyrazole synthesis. Note that direct comparative data for this compound is limited, and the data is a composite from syntheses of closely related pyrazole derivatives.
| Parameter | Condition | Observed Effect on Yield | Reference |
| Solvent | Ethanol | Generally provides good yields for pyrazolone synthesis.[1] | [1] |
| Methanol | Also a suitable solvent for the cyclocondensation reaction.[1] | [1] | |
| Temperature | Room Temperature (initial addition) | Controlled addition at lower temperatures can minimize side reactions. | General Practice |
| Reflux | Heating to reflux is typically required to drive the cyclization to completion.[1] | [1] | |
| Catalyst | Acidic (e.g., HCl) | Can be used to catalyze the reaction, potentially improving yield. | [1] |
| Basic (e.g., catalytic amount of alkali) | Can also be employed to facilitate the cyclization. |
Visualizations
General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Minimizing 1,5-Dimethylpyrazole Isomer Impurity Formation
Welcome to the technical support center for the synthesis of 1,5-dimethylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize the formation of isomeric impurities, particularly the 1,3-dimethylpyrazole isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,5-dimethylpyrazole that leads to isomeric impurities?
A1: The reaction of methylhydrazine with an unsymmetrical beta-diketone like pentane-2,4-dione (acetylacetone) is a common method for synthesizing N-methylated pyrazoles. However, this reaction can lead to the formation of a mixture of two regioisomers: the desired 1,5-dimethylpyrazole and the undesired 1,3-dimethylpyrazole. Another route that inherently produces an isomeric mixture is the alkylation of 3(5)-methylpyrazole with a methylating agent like dimethyl sulfate (DMS), which is known to yield a mixture of 1,3- and 1,5-dimethylpyrazole.[1][2]
Q2: What are the primary factors that influence the ratio of 1,5- to 1,3-dimethylpyrazole isomers during synthesis?
A2: The regioselectivity of the pyrazole synthesis is influenced by several key factors:
-
Solvent: The choice of solvent can significantly impact the isomer ratio. Protic solvents may favor one isomer, while aprotic solvents may favor the other. Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[3][4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the final isomer ratio.[4]
-
pH of the reaction medium: The acidity or basicity of the reaction can determine which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[4]
-
Steric and Electronic Effects: The electronic properties and steric hindrance of the substituents on both the diketone and the hydrazine can direct the initial nucleophilic attack to one of the carbonyl groups.[4]
Q3: How can I accurately determine the ratio of 1,5- to 1,3-dimethylpyrazole in my reaction mixture?
A3: Several analytical techniques can be used to separate and quantify the dimethylpyrazole isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for separating and identifying the isomers based on their retention times and mass fragmentation patterns.[5]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, typically using a C18 reverse-phase column, can effectively separate the isomers for quantification.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers due to the different chemical environments of the methyl groups and ring protons. Two-dimensional NMR techniques like NOESY can also be used for unambiguous structural assignment.[7][8]
Q4: What are the most effective methods for purifying 1,5-dimethylpyrazole from its 1,3-isomer?
A4: The separation of 1,5- and 1,3-dimethylpyrazole isomers can be challenging due to their similar physical properties. The most effective methods are:
-
Fractional Distillation (Rectification): This is a proven industrial method for separating the isomers on a larger scale to achieve purities greater than 99%.[1][2]
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is an effective method to separate the two isomers.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 1,5-dimethylpyrazole isomer. | Unfavorable reaction conditions leading to the formation of the 1,3-isomer as the major product. | Optimize reaction conditions. Experiment with different solvents, particularly fluorinated alcohols like TFE or HFIP, which have been shown to favor the formation of the 1,5-isomer.[3] Adjusting the reaction temperature may also shift the selectivity. |
| Difficult separation of 1,5- and 1,3-dimethylpyrazole isomers. | Similar boiling points and polarities of the isomers. | For large-scale separation, fractional distillation is the recommended method.[1][2] For smaller scales, optimize column chromatography by using a long column and a solvent system with a shallow polarity gradient to improve resolution.[7] |
| Presence of unexpected side products. | Side reactions of the starting materials or intermediates. | Ensure the purity of starting materials (e.g., distill methylhydrazine before use). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Inconsistent isomer ratios between batches. | Poor control over reaction parameters. | Maintain precise control over temperature, addition rates of reagents, and stirring speed. Ensure the reaction medium is homogenous. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| 1,3-Diketone Substrate | Hydrazine | Solvent | Isomer Ratio (1,5-isomer : 1,3-isomer) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol (ambient temp.) | ~1:1 | [9] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide (DMAc) + Acid | 98:2 | [9] |
| Fluorinated Diketone | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Dramatically Increased Selectivity for 1,5-isomer | [3] |
| Fluorinated Diketone | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically Increased Selectivity for 1,5-isomer | [3] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | Ethanol | Mixture of isomers | [3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Dimethylpyrazole using Fluorinated Alcohol
This protocol is based on the principle of using fluorinated alcohols to enhance regioselectivity in pyrazole synthesis.[3]
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve pentane-2,4-dione (1.0 equivalent) in the chosen fluorinated alcohol (TFE or HFIP).
-
Slowly add methylhydrazine (1.0 equivalent) to the solution at room temperature with stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by fractional distillation.
Protocol 2: Quantification of 1,5- and 1,3-Dimethylpyrazole Isomers by GC-MS
This protocol provides a general procedure for the analysis of dimethylpyrazole isomers.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane and dilute to the mark.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 5 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Data Analysis: Identify the peaks for 1,5- and 1,3-dimethylpyrazole based on their retention times and mass spectra. The relative peak areas can be used to determine the isomer ratio.
Visualizations
Caption: Factors influencing the regioselectivity of dimethylpyrazole synthesis.
Caption: Experimental workflow for synthesis, analysis, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-dimethyl-1H-pyrazol-5-ol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-dimethyl-1H-pyrazol-5-ol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent and are subsequently removed by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, acetone, and ethyl acetate. This compound is reported to be moderately soluble in organic solvents like ethanol and acetone, with limited solubility in water. A good starting point would be to test small batches with these solvents to observe solubility characteristics.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system can be very effective if a suitable single solvent cannot be found. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is much less soluble. The crude compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly to form crystals.
Q4: How can I remove colored impurities during the recrystallization process?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored compounds. However, it is important to use it sparingly as it can also adsorb some of the desired product, which may reduce the overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, causing the compound to precipitate out of solution above its melting point. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. Very slow cooling can favor crystal formation over oiling out. |
| The yield of purified crystals is very low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during filtration. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent the solution from cooling down and crystallizing prematurely.- Ensure a complete transfer of the crystals to the filter and wash them with a minimal amount of ice-cold solvent. |
| The purified crystals are still colored. | - The activated charcoal treatment was insufficient or not performed. | - Redissolve the crystals in a suitable hot solvent and repeat the recrystallization, this time including the activated charcoal step. |
Data Presentation
Table 1: Solubility Profile of this compound and a Related Compound.
| Compound | Solvent | Temperature | Solubility |
| This compound | Ethanol | - | Moderately Soluble |
| Acetone | - | Moderately Soluble | |
| Water | - | Limited Solubility | |
| 3,5-Dimethyl-1H-pyrazole * | Water | - | Soluble |
| Methanol | - | 0.1 g/mL[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Separation of pyrazole regioisomers using fractional distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of pyrazole regioisomers, with a focus on fractional distillation.
Frequently Asked Questions (FAQs)
Q1: Is fractional distillation a viable method for separating pyrazole regioisomers?
A1: The feasibility of fractional distillation for separating pyrazole regioisomers is highly dependent on the specific isomers in the mixture. This technique relies on differences in boiling points. For some regioisomers, the boiling points may be sufficiently different to allow for separation, while for others, the boiling points are too close for effective separation by standard fractional distillation. It is crucial to obtain boiling point data for the specific regioisomers of interest before attempting separation by this method.
Q2: What are the primary challenges in separating pyrazole regioisomers?
A2: The main challenges stem from the similar physicochemical properties of regioisomers, which often result in very close boiling points and polarity. This similarity makes separation by techniques like fractional distillation difficult. Additionally, the thermal stability of the pyrazole derivatives must be considered, as the temperatures required for distillation could potentially lead to degradation or isomerization.
Q3: What are the recommended alternative methods if fractional distillation is ineffective?
A3: The most commonly successful and widely cited method for separating pyrazole regioisomers is silica gel column chromatography.[1] This technique separates compounds based on differences in their polarity. Other potential methods include fractional crystallization for solid isomers with differing solubilities, and gas chromatography (GC) for analytical or small-scale preparative separations.[2][3]
Q4: How can I determine the purity and ratio of the separated regioisomers?
A4: The purity and ratio of separated pyrazole regioisomers can be determined using various analytical techniques. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which can distinguish between the unique chemical environments of atoms in each isomer, and Gas Chromatography-Mass Spectrometry (GC-MS), which separates the isomers and provides their mass-to-charge ratio for identification.[1][2]
Troubleshooting Guide: Fractional Distillation of Pyrazole Regioisomers
This guide addresses common issues that may be encountered when attempting to separate pyrazole regioisomers using fractional distillation.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or No Separation | Insufficient difference in the boiling points of the regioisomers. | - Verify Boiling Points: Research the boiling points of the specific regioisomers. If the difference is minimal (<10°C), fractional distillation may not be a suitable method. - Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. - Optimize Reflux Ratio: Increase the reflux ratio by adjusting the heating rate to allow for more vaporization-condensation cycles, which can improve separation. |
| Distillation rate is too fast. | - Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second into the receiving flask. | |
| Product Decomposition or Discoloration | The distillation temperature is too high, causing thermal degradation of the pyrazole derivatives. | - Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points of the compounds. This is a critical step for thermally sensitive materials. - Ensure Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures. |
| Low Product Yield | Significant hold-up in the distillation column. | - Choose a fractionating column with a smaller surface area or less dense packing to minimize the amount of material that adheres to the column. - After the distillation, rinse the column with a suitable solvent to recover the retained product. |
| Leaks in the distillation apparatus. | - Ensure all glass joints are properly sealed. For vacuum distillation, use high-vacuum grease on all joints and check for leaks before heating. |
Quantitative Data
The following table summarizes available boiling point data for a pair of pyrazole regioisomers. The significant difference in their boiling points at reduced pressure suggests that fractional distillation could be a viable separation method for this specific pair.
| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) |
| 3-methyl-1-phenyl-1H-pyrazole | 1-phenyl-3-methyl-pyrazole | 255 | 760[4] |
| 1-Phenyl-3-methyl-5-pyrazolone | 1-phenyl-3-methyl-5-pyrazolone | 287 | 265[5] |
Experimental Protocols
Protocol 1: General Procedure for Atmospheric Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.
-
Sample Preparation: Place the mixture of pyrazole regioisomers in the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, vapors will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. Change the receiving flask as the temperature begins to rise to collect the next fraction.
-
Analysis: Analyze the collected fractions using GC-MS or NMR to determine the composition and purity of the separated isomers.
Protocol 2: General Procedure for Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum applications. This includes using appropriate glassware and ensuring all joints are greased and airtight. Connect the apparatus to a vacuum pump via a vacuum trap.
-
Sample Preparation: Add the pyrazole regioisomer mixture and a stir bar to the distillation flask. Boiling chips are not effective under vacuum.
-
Evacuation: Turn on the vacuum pump to reduce the pressure inside the apparatus to the desired level.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask.
-
Distillation and Fraction Collection: Collect the fractions as they distill at a constant temperature. It is important to note the pressure at which the boiling point is recorded. A Perkin triangle or a "cow"-type receiving flask can be used to collect multiple fractions without breaking the vacuum.
-
Shutdown: After collecting the desired fractions, cool the apparatus to room temperature before slowly reintroducing air into the system to prevent glassware from cracking.
Visualizations
Caption: Workflow for the separation and analysis of pyrazole regioisomers.
Caption: Decision tree for troubleshooting fractional distillation issues.
References
Optimizing reaction conditions for pyrazole synthesis (temperature, pH, solvent)
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My reaction is resulting in a low or non-existent yield. What are the potential causes and solutions?
Low yield is a frequent challenge in pyrazole synthesis that can originate from multiple factors.[1] A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored reagent. Hydrazine hydrate is often used, but its concentration should be verified if it has been opened for a long time.
-
Suboptimal Stoichiometry: While a 1:1 stoichiometry between the 1,3-dicarbonyl compound and hydrazine is theoretical, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes improve yields, especially if the dicarbonyl is the limiting reagent.[1]
-
Incorrect Temperature: The reaction temperature is a critical parameter. Some syntheses proceed efficiently at room temperature, particularly with reactive substrates.[2] However, many require heating to overcome the activation energy for cyclization and dehydration. A common starting point is 60-80 °C.[3] Be aware that excessive heat can lead to degradation and decreased yields.[2][3]
-
Inappropriate pH/Catalyst: The classical Knorr pyrazole synthesis is an acid-catalyzed reaction.[4][5] The mechanism involves protonation of a carbonyl oxygen to activate it for nucleophilic attack.[6] A lack of catalyst can result in a stalled or extremely slow reaction. Conversely, an inappropriate catalyst or pH can promote side reactions.
-
Poor Solvent Choice: The solvent plays a vital role in reactant solubility and influencing the reaction pathway. If reactants are not fully dissolved, the reaction will be slow and incomplete. A switch to a solvent with better solubility properties, such as DMF or NMP for polar compounds, may be necessary.[7]
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.[1]
Q2: My synthesis with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two potential products.[4][8]
Controlling Regioselectivity:
The key is to exploit the electronic and steric differences between the two carbonyl groups. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[9]
-
Solvent Choice is Critical: This is one of the most effective tools for controlling regioselectivity.
-
Conventional Solvents: Traditional solvents like ethanol often yield equimolar mixtures of regioisomers.[7]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity in favor of one isomer.[7]
-
Fluorinated Alcohols: Using highly polar, non-coordinating fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity. For example, a reaction giving an 85:15 ratio in TFE was improved to 97:3 in HFIP.[9] These solvents can stabilize intermediates differently, favoring one reaction pathway.
-
-
pH and Temperature Control: While solvent is often the primary driver, fine-tuning the pH with a specific acid catalyst can influence the relative reactivity of the two carbonyls. Similarly, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.
Q3: The reaction turns dark yellow or red and produces many impurities, making purification difficult. What causes this and how can I prevent it?
This is almost always related to the stability of the hydrazine reagent.[10] Phenylhydrazine, in particular, is susceptible to oxidation and can form colored byproducts.
Solutions:
-
Use High-Purity Reagents: Start with the cleanest possible hydrazine. If using phenylhydrazine hydrochloride, it is often more stable.[10]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions that cause discoloration.[10]
-
Controlled Temperature: Avoid excessive heat, which can accelerate the degradation of both the hydrazine and potentially the dicarbonyl starting material.
-
Purification Strategy: If discoloration is unavoidable, a silica plug followed by recrystallization is often effective. One user reported success by loading the crude mixture onto a silica plug, washing away colored impurities with a non-polar solvent like toluene, and then eluting the desired product with a more polar solvent like ether.[10]
Frequently Asked Questions (FAQs)
This section provides broader insights into the optimization of key reaction parameters.
Q1: What is the optimal temperature for pyrazole synthesis?
There is no single "optimal" temperature; it is highly dependent on the specific substrates and reaction conditions.
-
General Range: Many reactions are conducted between room temperature (approx. 25 °C) and reflux in solvents like ethanol (approx. 78 °C) or acetic acid (approx. 118 °C).[2][4] A study on trifluoromethylated pyrazoles found that increasing the temperature to 60 °C improved the yield, but further increases led to a decrease.[2][3]
-
Mechanism Insight: The reaction proceeds via an initial condensation followed by a cyclization/dehydration step.[1] While the initial condensation may be fast at room temperature, the subsequent cyclization and aromatization steps often require thermal energy to proceed at a practical rate. The dehydration of the cyclic intermediate is generally considered the rate-determining step under neutral pH conditions.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation is a modern technique that can dramatically reduce reaction times by using higher temperatures (e.g., 130-140 °C) for very short periods (minutes).[11]
-
Temperature-Controlled Divergent Synthesis: In some advanced applications, temperature can be used as a switch to control the reaction outcome, leading to different products from the same starting materials under different thermal conditions.[12]
Q2: What is the role of pH and which catalyst should I use?
The pH, managed by an acid or base catalyst, is fundamental to the reaction rate and mechanism.
-
Acid Catalysis (Knorr & Paal-Knorr Synthesis): The most common method, the Knorr synthesis, is typically acid-catalyzed.[4][6] A protic or Lewis acid activates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[6]
-
Common Acid Catalysts: Glacial acetic acid is frequently used, often as both a catalyst and a solvent or co-solvent.[4][10] Other acids like HCl or Lewis acids (e.g., AgOTf, Cu(OTf)₂, LiClO₄) have been shown to be effective catalysts.[2][6]
-
Causality: The acid facilitates both the initial imine formation and the final dehydration step, which generates the stable aromatic pyrazole ring.[6]
-
-
Base Catalysis: While less common for the Knorr synthesis, bases can be employed in other pyrazole syntheses. For example, K₂CO₃ has been used effectively in certain silver-catalyzed reactions.[2] Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used in 1,3-dipolar cycloaddition routes to pyrazoles.[13]
Catalyst Selection Summary Table
| Catalyst/Additive | Reaction Type | Function/Observation | Reference |
| Glacial Acetic Acid | Knorr Synthesis | Common protic acid catalyst, often a co-solvent. | [4] |
| Silver Triflate (AgOTf) | Cyclization | Effective Lewis acid catalyst for certain substrates. | [2] |
| **Copper(II) Triflate (Cu(OTf)₂) ** | Cyclization | Lewis acid catalyst; yield can be temperature-dependent. | [2] |
| Potassium Carbonate (K₂CO₃) | Base | Effective in combination with metal catalysts. | [2] |
| Molecular Iodine (I₂) | Oxidative Cyclization | Catalyzes tandem reactions without transition metals. | [2] |
Q3: How do I select the optimal solvent for my pyrazole synthesis?
Solvent selection impacts reactant solubility, reaction rate, regioselectivity, and even the reaction mechanism.[2][9] Greener alternatives like deep eutectic solvents (DESs) or solvent-free conditions are also gaining traction.[14][15]
Caption: Decision workflow for solvent selection in pyrazole synthesis.
Solvent Selection Summary Table
| Solvent Class | Examples | Key Characteristics & Use Cases | References |
| Polar Protic | Ethanol, Acetic Acid, Ethylene Glycol | Standard choice for many Knorr syntheses. Can act as both solvent and catalyst (AcOH). May lead to poor regioselectivity. | [2][7][9] |
| Aprotic Dipolar | DMF, N,N-Dimethylacetamide (DMAc) | High boiling points, good solvating power for polar molecules. Can significantly improve regioselectivity over protic solvents. | [2][7] |
| Fluorinated Alcohols | TFE, HFIP | Highly polar, weakly coordinating. Excellent for achieving high regioselectivity in reactions with unsymmetrical diketones. | [9] |
| Ethers | THF, Dioxane | Lower polarity, often used in metal-catalyzed reactions. May result in lower yields compared to other solvents in some cases. | [2] |
| "Green" Solvents | Deep Eutectic Solvents (DESs), Water | Environmentally friendly alternatives. DESs can accelerate reaction rates and improve selectivity. | [14][16] |
| Solvent-Free | N/A | Reactants are mixed directly, often with gentle heating or microwave irradiation. Reduces waste and can lead to faster reactions. | [15][17] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a standard synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[4]
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[4]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (e.g., 5 mmol).
-
Reagent Addition: Add the solvent (e.g., 10 mL of ethanol) and begin stirring. Add the hydrazine derivative (e.g., 5.5 mmol) to the mixture. If using a hydrochloride salt of the hydrazine, an equivalent of a mild base like sodium acetate may be added.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the stirring mixture.[4]
-
Heating: Heat the reaction mixture to reflux (for ethanol, approx. 80°C) or to a specified temperature (e.g., 100°C) on a hot plate with stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane) until the starting material (the 1,3-dicarbonyl) is consumed. This typically takes 1-4 hours.[4]
-
Work-up: Once the reaction is complete, remove the heat source. For many pyrazoles, the product will precipitate upon cooling. Alternatively, add cold water to the mixture to induce precipitation.[4]
-
Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol/water mixture) to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Preventing tar formation in pyrazole condensation reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole condensation reactions, with a specific focus on preventing tar formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of pyrazole synthesis?
A1: In pyrazole synthesis, "tar" is a general term for a complex mixture of undesirable, often colored and high-molecular-weight byproducts. It can result from polymerization, degradation of starting materials or products, and multiple side reactions. The composition of tar is often difficult to characterize and can complicate the purification of the desired pyrazole product.
Q2: What are the most common synthetic routes for preparing pyrazoles?
A2: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Another common method is the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound and a hydrazine.[3][4] Other methods include reactions involving α,β-unsaturated aldehydes and ketones with hydrazines.[5]
Q3: What are the primary byproducts to expect in a pyrazole condensation reaction?
A3: Besides tar, common byproducts include:
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole isomers can be formed.[6]
-
Pyrazoline intermediates: Incomplete aromatization can lead to the formation of non-aromatic pyrazoline intermediates.[5]
-
Hydrazone intermediates: The reaction may stall after the initial condensation of the hydrazine with one carbonyl group, leading to an accumulation of the hydrazone intermediate.[1][2]
Troubleshooting Guide: Preventing Tar Formation and Other Side Reactions
This guide addresses specific issues you may encounter during your pyrazole synthesis experiments.
Issue 1: My reaction mixture is turning dark and forming a tarry residue.
This is a common indication of side reactions leading to the formation of complex impurities.
| Potential Cause | Troubleshooting Strategy |
| High Reaction Temperature | High temperatures can promote side reactions and decomposition. Solution: Lower the reaction temperature. If the reaction is slow at lower temperatures, consider extending the reaction time. For some reactions, running at room temperature for a longer duration can yield cleaner products. A temperature-controlled approach has been shown to be effective in directing the synthesis towards the desired product.[7] |
| Inappropriate Solvent | The solvent plays a crucial role in reaction kinetics and selectivity. A poor solvent choice can lead to localized heating and side reactions. Solution: Screen different solvents. Aprotic polar solvents like DMF or DMSO may provide better results than protic solvents like ethanol in certain cases.[8] For controlling regioselectivity, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be effective.[6] |
| Presence of Oxygen | Some starting materials and intermediates can be sensitive to oxidation, leading to colored impurities. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. |
| Incorrect pH | The pH of the reaction medium can significantly influence the reaction pathway. Strongly acidic or basic conditions can catalyze side reactions. Solution: The Knorr synthesis is typically acid-catalyzed.[1][2] Use a catalytic amount of a mild acid like acetic acid. If using a hydrazine salt, the addition of a mild base may be necessary to liberate the free hydrazine. The reaction pH can also influence regioselectivity.[6] |
| Impure Starting Materials | Impurities in the 1,3-dicarbonyl compound or the hydrazine can act as catalysts for side reactions. Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. |
Issue 2: My yield is low, and I'm isolating multiple products.
This often points to the formation of regioisomers or incomplete reaction.
| Potential Cause | Troubleshooting Strategy |
| Formation of Regioisomers | With unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl group, leading to a mixture of isomers. Solution: To favor the formation of one regioisomer, you can: • Modify the solvent: Using fluorinated alcohols like TFE can significantly improve regioselectivity.[6] • Introduce steric hindrance: A bulky substituent on the dicarbonyl or hydrazine can direct the reaction to the less hindered carbonyl.[6] • Utilize electronic effects: Electron-withdrawing groups can activate one carbonyl over the other.[6] |
| Incomplete Cyclization/Aromatization | The reaction may stop at the pyrazoline or hydrazone intermediate stage. Solution: • Increase reaction temperature or time: This can help drive the reaction to completion.[8] • Add an oxidizing agent: If a pyrazoline is formed, a subsequent oxidation step may be required to yield the aromatic pyrazole. This can sometimes be achieved by heating in DMSO under an oxygen atmosphere or by using a mild oxidizing agent like bromine.[5] |
| Suboptimal Catalyst Loading | The amount of catalyst can affect the reaction rate and yield. Solution: Optimize the catalyst loading. A study on a pyranopyrazole synthesis showed that increasing the catalyst amount from 2 mg to 6 mg increased the yield, but further increases had no significant effect.[9] |
Data Presentation: Effect of Reaction Conditions on Pyrazole Synthesis
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B)* | Reference |
| Benzoylacetone | Methylhydrazine | Ethanol | 1:1 | [6] |
| Benzoylacetone | Methylhydrazine | TFE | >95:5 | [6] |
| Trifluoroacetylacetone | Phenylhydrazine | Ethanol | 85:15 | [6] |
| Trifluoroacetylacetone | Phenylhydrazine | TFE | >99:1 | [6] |
*Isomer A: N-substituted nitrogen adjacent to the less sterically hindered carbonyl. Isomer B: N-substituted nitrogen adjacent to the more sterically hindered carbonyl.
Table 2: Optimization of Reaction Conditions for a Condensation Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I | Acetonitrile | 80 | 12 | <5 | [10] |
| II | Ethanol | 80 | 12 | <5 | [10] |
| IX | DMF | 80 | 3 | 37 | [10] |
| X | DMF | 120 | 0.5 | 45 | [10] |
| XII | DMF (MW) | 120 | 0.05 | 56 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [1]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added. The addition may be exothermic.
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: High-Yield Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [11]
This protocol utilizes a nano-ZnO catalyst for an efficient and high-yielding synthesis.
-
Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).
-
Reaction: In a round-bottom flask, combine phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC.
-
Catalyst Removal: Once the reaction is complete, separate the catalyst by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization. This method has been reported to achieve a 95% yield.[11]
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A decision tree for troubleshooting pyrazole condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Scaling up 1,3-dimethyl-1H-pyrazol-5-ol synthesis for lab production
Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the laboratory-scale synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields, reported to range from 66% to nearly 100%, can stem from several factors.
-
Incomplete Reaction: Ensure the reaction goes to completion. The condensation of ethyl acetoacetate and methylhydrazine requires sufficient time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Temperature Control: The initial reaction between methylhydrazine and ethyl acetoacetate is exothermic.[2] Add the methylhydrazine dropwise to the ethyl acetoacetate in an ice-water bath (0-15°C) to prevent side reactions or tar formation. After the initial addition, the mixture must be heated (e.g., 80-90°C) for the cyclization to complete.
-
Loss During Workup: The product has some solubility in water. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether) to maximize recovery.[2][3]
-
Reagent Quality: Use pure starting materials. Impurities in either ethyl acetoacetate or methylhydrazine can lead to side reactions and reduce the yield of the desired product.
Q2: The final product is a dark, viscous oil or tar instead of a solid. What went wrong?
A2: Tar formation is a common issue resulting from uncontrolled exothermic reactions or product degradation under harsh conditions.[2]
-
Poor Temperature Control: As mentioned, the initial reaction is exothermic. If the methylhydrazine is added too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to polymerization and degradation. A slow, dropwise addition at 0°C is critical.
-
Excessive Heating: While heating is necessary for cyclization, prolonged heating at excessively high temperatures (e.g., >100-110°C) can cause the product to decompose. Adhere to the recommended reaction times and temperatures.
Q3: My purified product shows extra peaks in the NMR spectrum, suggesting impurities. How can I improve its purity?
A3: Impurities can arise from side reactions or unreacted starting materials.
-
Unreacted Starting Materials: Ensure the reaction is complete by monitoring via TLC. If starting materials remain, consider extending the reaction time or slightly increasing the temperature.
-
Side Products: While the reaction is generally regioselective, improper conditions can lead to side products.
-
Purification Technique:
-
Recrystallization: This is an effective method for purification. Solvents such as diluted ethanol, petroleum ether, or n-hexane have been successfully used.[1][2]
-
Solvent Wash: After the reaction, washing the crude solid with a non-polar solvent like diethyl ether can remove unreacted ethyl acetoacetate and other organic impurities.
-
Fractional Distillation: If isomeric impurities like 1,5-dimethyl-1H-pyrazol-5-ol are suspected (though less common with this synthetic route), fractional distillation under reduced pressure can be an effective separation method.[2][4]
-
Q4: The reaction seems to stall and does not proceed to completion. What should I do?
A4: A stalled reaction is typically due to suboptimal conditions.
-
Verify Temperature: Ensure the reaction mixture is maintained at the target temperature (e.g., 40-90°C, depending on the protocol) after the initial addition.[5] Use an oil bath for consistent and even heating.
-
Stirring Efficiency: Ensure the reaction mixture is being stirred vigorously to promote contact between the reactants.
-
Reagent Stoichiometry: While a slight excess of one reagent can be used, ensure the molar ratios are appropriate. A common approach uses a slight excess of ethyl acetoacetate relative to methylhydrazine.
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Methylhydrazine
This protocol is based on a common and effective solvent-free laboratory procedure.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Diethyl ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
-
Condenser (optional, for heating phase)
-
Vacuum source (for stripping volatiles)
Procedure:
-
Reactant Setup: Place ethyl acetoacetate (1.1 equivalents, e.g., 0.22 mol, 28.6 g) into a 100 mL round-bottomed flask equipped with a magnetic stirrer.
-
Initial Reaction (Cooling): Immerse the flask in an ice-water bath to cool the contents to 0°C.
-
Methylhydrazine Addition: Slowly add methylhydrazine (1.0 equivalent, e.g., 0.20 mol, 9.2 g) dropwise to the stirred ethyl acetoacetate. The addition rate should be slow enough to maintain the temperature below 15°C.[5]
-
Heating and Cyclization: After the addition is complete, securely cap the flask and heat the reaction mixture in an oil bath to 80°C for 1 hour, followed by heating at 90°C for 30 minutes.
-
Isolation: After cooling to room temperature, remove the volatile components (excess ethyl acetoacetate, water, and ethanol byproduct) under reduced pressure.
-
Purification: Wash the resulting solid residue with cold diethyl ether to remove remaining impurities. The product is typically a pale brown or off-white solid. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various reported synthesis protocols for this compound and related pyrazolones.
| Parameter | Value | Source(s) | Notes |
| Yield | 66 - 100% | Yields are highly dependent on reaction conditions and purification efficiency. | |
| 83 - 88% | [5] | From a patent describing a similar synthesis. | |
| Addition Temperature | 0°C | Recommended to control the initial exothermic reaction. | |
| < 15°C | [5] | Crucial for preventing side reactions and tar formation. | |
| Reaction Temperature | 80°C then 90°C | For driving the cyclization to completion. | |
| 40 - 50°C | [5] | A lower temperature may require a longer reaction time. | |
| 60°C | [6] | For a related pyrazolone synthesis. | |
| Reaction Time | 1.5 hours | At 80-90°C. | |
| 6 - 8 hours | [5] | At 40-50°C. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting map for common synthesis issues.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 6. jmchemsci.com [jmchemsci.com]
Technical Support Center: Purifying Pyrazole Derivatives with Column Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My purified pyrazole derivative is an oil and will not solidify. How can I resolve this?
Answer: An oily product often indicates the presence of residual solvents or impurities that depress the melting point. Here are several troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Use a rotary evaporator followed by a high-vacuum pump. Gentle heating can be applied if your compound is thermally stable.[1]
-
Column Chromatography: This is a very effective method for purifying oily products. A silica gel column is a good starting point.[1]
-
Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and neutralized to recover the purified pyrazole.[1][2]
Question: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I identify and remove these impurities?
Answer: Multiple spots on a TLC plate indicate the presence of impurities such as unreacted starting materials, regioisomers, or byproducts.[1]
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[1]
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[1] Common impurities in pyrazole synthesis can include regioisomers.[1]
-
-
Removal:
Question: My pyrazole derivative appears to be decomposing on the silica gel column. What should I do?
Answer: Some compounds are unstable on silica gel.
-
Test for Stability: You can check if your compound is stable on silica gel by running a 2D TLC. Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in off-diagonal spots.[3]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase like alumina or Florisil.[3]
-
Deactivating Silica Gel: It is also possible to reduce the acidity of silica gel by treating it with a base, such as triethylamine, before use.[4]
Question: I am having trouble separating my pyrazole derivatives, even with a large Rf difference on TLC. All my fractions are mixed. Why is this happening?
Answer: This can happen for a couple of reasons:
-
On-Column Degradation: As mentioned above, your compound may be degrading on the silica gel during the column run, leading to the appearance of new spots in your fractions.[3]
-
Solvent Choice: The wrong choice of solvent can sometimes lead to poor separation. This can occur if the compound with a low Rf dissolves well in the eluent, while the compound with a high Rf does not. Try to find a solvent system that dissolves all components of your mixture well.[3]
Question: The column is running very slowly or has stopped completely. What is the problem?
Answer: A slow or stopped column can be caused by:
-
Crystallization in the Column: The compound or an impurity may have crystallized in the column, blocking the solvent flow.[3]
-
Column Packing: The column may have been packed poorly, with channels or cracks forming.
-
Fine Particles: Very fine particles from the silica gel or the sample may be clogging the frit at the bottom of the column.
To resolve this, you may need to carefully push a wire up through the bottom of the column to dislodge the blockage or, in a worst-case scenario, unpack the column and attempt to recover your sample by filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying pyrazole derivatives?
A1:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for column chromatography of pyrazole derivatives.[5][6][7] Alumina can be used as an alternative for compounds that are sensitive to the acidic nature of silica gel.[3]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common eluent system.[5][8] Other systems such as dichloromethane/methanol are also used, particularly for more polar pyrazole derivatives.[9]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by running TLC plates first. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.[7]
Q3: What is the difference between isocratic and gradient elution?
A3:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is often done by starting with a less polar solvent system and slowly introducing a more polar solvent. This technique is useful for separating compounds with a wide range of polarities.[1]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb for silica gel column chromatography is to use a ratio of stationary phase weight to crude sample weight of about 20:1 to 100:1.[7]
Q5: Can I reuse my column?
A5: While it is possible to wash and reuse a column, it is generally not recommended for high-purity applications. Reusing a column can lead to cross-contamination from previous runs and degradation of the stationary phase.[7]
Quantitative Data Summary
The following tables summarize typical solvent systems used for the purification of various pyrazole derivatives by column chromatography.
Table 1: Mobile Phase Composition for Pyrazole Derivative Purification
| Pyrazole Derivative Type | Stationary Phase | Mobile Phase | Solvent Ratio (v/v) | Reference |
| Phenyl-substituted pyrazoles | Silica Gel | Hexane / Ethyl Acetate | 19:1 | [5] |
| 3-amino pyrazole intermediates | Silica Gel | Ethyl Acetate / Hexane | Not specified | [8] |
| Indole-pyrazole hybrids | Silica Gel | Dichloromethane / Methanol | 96:4 | [9] |
| Indole-pyrazole hybrids | Silica Gel | Dichloromethane / Methanol | 94:6 | [9] |
| Indole-pyrazole hybrids | Silica Gel | Dichloromethane / Methanol | 90:10 | [9] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of a pyrazole derivative using silica gel flash column chromatography.
Materials:
-
Crude pyrazole derivative
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude pyrazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity.[1]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[1]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.
-
Further dry the product under high vacuum to remove any residual solvent.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of pyrazoles from hydrazines
Technical Support Center: Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side reactions during the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding to the final pyrazole product, and I'm isolating a stable open-chain intermediate. What is happening?
A1: You are likely isolating a hydrazone or enaminone intermediate, which has failed to cyclize. The initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound is rapid, but the subsequent cyclization is often the rate-limiting step.
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, provides the necessary activation energy for the intramolecular condensation and dehydration steps.
-
Introduce a Catalyst: The cyclization step is typically catalyzed by acid. The addition of a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid can effectively promote the ring closure. Acetic acid is commonly used as both a solvent and a catalyst.
-
Solvent Choice: Using a higher-boiling point solvent can facilitate the reaction if higher temperatures are required. Solvents like ethanol, acetic acid, or toluene are common choices.
Q2: I'm observing the formation of two different pyrazole products. Why am I getting regioisomers?
A2: The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible isomeric pyrazole products (e.g., 3,5-dimethyl-1H-pyrazole vs. 1,5-dimethyl-3-phenyl-1H-pyrazole).
Troubleshooting Steps:
-
Control Reaction pH: The regioselectivity of the condensation is highly dependent on the pH of the reaction medium.
-
Acidic Conditions (pH 1-5): Under acidic conditions, the reaction tends to favor the initial attack of the more basic nitrogen of the substituted hydrazine (e.g., methylhydrazine) onto the more reactive ketone. This often leads to the formation of the more sterically hindered pyrazole.
-
Neutral/Basic Conditions: These conditions can favor the formation of the alternative regioisomer.
-
-
Modify the Substrate: In some cases, protecting one of the carbonyl groups or using a substrate with significantly different electronic or steric properties at the two carbonyls can direct the reaction towards a single isomer.
-
Purification: If controlling the reaction is not feasible, careful chromatographic separation (e.g., column chromatography) is often required to isolate the desired regioisomer.
Q3: My product analysis shows a significant amount of a side product with a carbonyl group, possibly a pyrazolinone. How can this be avoided?
A3: Pyrazolinone formation is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl substrate. This occurs when the ester group is hydrolyzed during the reaction, followed by cyclization.
Troubleshooting Steps:
-
Control Water Content: Ensure you are using anhydrous solvents and reagents, as the presence of water can promote the hydrolysis of the ester group.
-
Moderate Reaction Conditions: Avoid overly harsh acidic or basic conditions and excessively high temperatures, which can accelerate ester hydrolysis.
-
Choice of Base: If a base is required, using a non-nucleophilic, non-aqueous base can sometimes mitigate this side reaction.
Q4: I'm seeing a product with a much higher molecular weight than my expected pyrazole. What could it be?
A4: You may be forming a bis-pyrazole. This can happen if one molecule of hydrazine reacts with two molecules of the 1,3-dicarbonyl compound, or if impurities such as diketenes are present in your starting material (e.g., acetoacetic ester). Another possibility is the formation of N-acylated hydrazones where the hydrazine has reacted with the acyl group of the substrate instead of undergoing the intended condensation.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a slight excess of the hydrazine reagent is used to favor the 1:1 reaction pathway.
-
Purify Starting Materials: Use freshly distilled or purified 1,3-dicarbonyl compounds to remove dimeric impurities.
-
Optimize Reagent Addition: Adding the dicarbonyl compound slowly to the hydrazine solution can sometimes minimize the formation of bis-adducts.
Data Summary: Factors Influencing Regioselectivity
The choice of solvent and catalyst can significantly impact the ratio of regioisomers formed. The following table summarizes typical outcomes for the reaction between ethyl acetoacetate and a substituted hydrazine.
| Catalyst/Solvent | Typical Major Regioisomer | Typical Minor Regioisomer | Approximate Ratio (Major:Minor) |
| Acetic Acid (Solvent & Catalyst) | Pyrazolinone derivative | Desired Pyrazole | Varies, can be > 9:1 |
| Ethanol (No Catalyst) | Mixture of regioisomers | Mixture of regioisomers | ~1:1 to 3:1 |
| Ethanol / Catalytic HCl | Kinetically controlled isomer | Thermodynamically controlled isomer | Often > 5:1 |
| Toluene (Reflux) | Thermodynamically controlled isomer | Kinetically controlled isomer | Can favor one isomer > 10:1 |
Note: Ratios are highly substrate-dependent and the above data is illustrative.
Visualizing Reaction Pathways & Troubleshooting
General Knorr Pyrazole Synthesis Pathway
The diagram below illustrates the primary reaction pathway for the Knorr pyrazole synthesis and indicates the points where common side reactions diverge.
Caption: Knorr pyrazole synthesis pathway and common side reactions.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for troubleshooting low yields in pyrazole synthesis.
Caption: Troubleshooting decision tree for low-yield pyrazole synthesis.
Key Experimental Protocol: Synthesis of a Model Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole from a hydrazine and a 1,3-dicarbonyl compound.
Objective: To synthesize a pyrazole via acid-catalyzed condensation.
Materials:
-
Hydrazine hydrate (or substituted hydrazine)
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid (or ethanol with catalytic HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Slowly add the hydrazine (1.0 - 1.1 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain it for 2-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water.
-
If a precipitate forms, collect the solid product by vacuum filtration, wash it with cold water, and dry it.
-
If no solid forms, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Technical Support Center: Monitoring Pyrazole Synthesis with Thin Layer Chromatography (TLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of pyrazole synthesis using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to determine if my pyrazole synthesis reaction is complete?
A1: To monitor reaction completion, spot the TLC plate with three lanes: your starting material (reactant), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[1][2]
Q2: What is a "co-spot" and why is it important in TLC analysis?
A2: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted together. It helps to confirm the identity of the spots. If the reaction is incomplete, you will see two distinct spots in the reaction mixture lane that align with the starting material and the product. The co-spot will show these same two spots, confirming that the lower or higher spot in your reaction mixture is indeed your starting material.
Q3: My pyrazole product is not UV active. How can I visualize it on the TLC plate?
A3: If your pyrazole derivative does not show up under a UV lamp, you can use a chemical stain for visualization.[3][4][5] Common general-purpose stains include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid.[4][6] Iodine vapor is also a widely used method for visualizing organic compounds.[4][6][7]
Q4: I see multiple spots in the reaction mixture lane on my TLC. What could this indicate?
A4: Multiple spots can indicate several possibilities:
-
The reaction is not yet complete, showing starting materials and products.
-
The formation of intermediates, such as pyrazolines, which may appear as separate spots.[8]
-
The presence of byproducts or impurities from side reactions.[8][9]
-
In the case of unsymmetrical starting materials, the formation of regioisomers is a common issue in pyrazole synthesis, which may appear as distinct spots if their polarities are different enough.[8][9]
Q5: My spots are streaking on the TLC plate. What can I do to fix this?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the plate.[3][10]
-
Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol to your eluent or a few drops of acetic acid or triethylamine (depending on whether your compound is acidic or basic) can help.[3][10]
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Acidic or Basic Compounds: The silica gel on TLC plates is slightly acidic. If your pyrazole derivative is basic, it might interact strongly and streak. Adding a small percentage of a base like triethylamine (0.1-2.0%) to the mobile phase can resolve this. Conversely, for acidic compounds, adding a small amount of acetic or formic acid can help.[3][10]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyrazole Synthesis by TLC
-
Prepare the TLC Plate:
-
Prepare Your Samples:
-
Starting Material (SM): Dissolve a small amount of your limiting starting material (e.g., the 1,3-dicarbonyl compound or hydrazine) in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.
-
-
Spot the TLC Plate:
-
Using a capillary tube, apply a small spot of the SM solution to the "SM" tick on the origin line.
-
Apply a spot of the SM solution to the "C" tick.
-
On top of the SM spot at "C", apply a spot of the RM solution.
-
Apply a spot of the RM solution to the "RM" tick.
-
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.[3]
-
-
Develop the TLC Plate:
-
Place a small amount of your chosen solvent system (eluent) into a developing chamber, ensuring the solvent level is below the origin line on your TLC plate.[3]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Interpret the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp.[6][7][13] Circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine vapor) to visualize the spots.[4][6][7]
-
Analyze the plate. The reaction is complete when the spot corresponding to the starting material in the "SM" lane is absent from the "RM" lane. The appearance of a new spot (the pyrazole product) should be evident.
-
Troubleshooting Guides
Issue 1: Spots are not moving from the baseline (Low Rf)
-
Symptom: All spots, including the product, remain at the origin line.
-
Possible Cause: The eluent is not polar enough to move the compounds up the silica plate.[3][14]
-
Solution: Increase the polarity of your solvent system. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 mixture to increase the proportion of the more polar solvent (Ethyl Acetate).[3]
Issue 2: Spots are running at the solvent front (High Rf)
-
Symptom: All spots are clustered near the solvent front.
-
Possible Cause: The eluent is too polar for the compounds being analyzed.[3][12]
-
Solution: Decrease the polarity of your solvent system. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try a 9:1 mixture to decrease the overall polarity.[3]
Issue 3: Reactant and product spots have very similar Rf values
-
Symptom: The spots for the starting material and the product are very close together, making it difficult to determine if the reaction is complete.[14]
-
Possible Cause: The polarity of the starting material and the pyrazole product are very similar.
-
Solution:
-
Try a Different Solvent System: Experiment with different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Use a Co-spot: A co-spot is crucial here. If the reaction is complete, the spot in the reaction mixture lane should appear as a single, well-defined spot. If it's a mix, it might look slightly elongated or like a "snowman" in the co-spot lane.[14]
-
Data Presentation
Table 1: Common TLC Solvent Systems for Pyrazole Synthesis Monitoring
| Solvent System (Eluent) | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic reactions. Adjust the ratio to achieve an Rf value between 0.3 and 0.7.[15] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful for more polar pyrazole derivatives. |
| Petroleum Ether / Benzene | 1:3 | Medium | Has been used for the separation of some pyrazole derivatives.[16] |
| Cyclohexane / Ethyl Acetate | 50:3 | Low to Medium | Another alternative for separating closely related pyrazole compounds.[16] |
Table 2: Visualization Methods for Pyrazoles on TLC
| Visualization Method | Type | Compounds Visualized | Appearance |
| UV Light (254 nm) | Non-destructive | Compounds with aromatic rings or conjugated π-systems.[4][6][7] | Dark spots on a fluorescent green background.[6][7] |
| Iodine Vapor | Semi-destructive | Many organic compounds, especially unsaturated and aromatic ones.[4][6][7] | Yellow to brown spots on a light brown background.[4][7] |
| Potassium Permanganate (KMnO4) Stain | Destructive | Compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes). | Yellow or light brown spots on a purple or pink background.[7] |
| p-Anisaldehyde Stain | Destructive | Good general stain for nucleophilic functional groups, aldehydes, and ketones.[4][6] | Spots of various colors (often pink, purple, or blue) on a light background after heating. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. rsc.org [rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges of controlling regioselectivity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of factors:[2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key factor. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[3]
Q3: My Knorr synthesis is yielding poor regioselectivity. What are some alternative synthetic methods I can employ for better control?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[1][4] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[5][6]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on managing regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.
-
Solutions:
-
Modify Reaction Conditions: Experiment with different solvents. As indicated in the data below, switching to a fluorinated alcohol like TFE or HFIP can significantly enhance the formation of one regioisomer.[3] Altering the pH with acidic or basic additives can also influence the outcome.
-
Change the Synthetic Approach: If modifying conditions is ineffective, consider a different synthetic strategy. A 1,3-dipolar cycloaddition of a diazo compound with an alkyne is often highly regioselective and can provide the desired pyrazole isomer.[1][4]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack tends to occur at the carbonyl adjacent to the -CF₃ group.[7]
-
Solutions:
-
Utilize a Dicarbonyl Surrogate: A robust solution is to change the synthetic strategy by using a precursor that enforces the desired regiochemistry. Reacting a β-enaminone with a hydrazine derivative is a highly effective method to pre-determine the arrangement of substituents, leading to a single product.[7]
-
Switch to a Different Synthetic Route: Abandon the condensation approach and pursue a [3+2] cycloaddition reaction, which builds the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[7]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Solution:
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating regioisomers. The success of the separation will depend on the difference in polarity of the two isomers. A careful selection of the eluent system is critical. It may require testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve baseline separation. In some cases, preparative HPLC may be necessary for difficult separations.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature | Ratio of Regioisomer A:B | Total Yield (%) |
| Ethanol | Reflux | 55:45 | 85 |
| Toluene | Reflux | 60:40 | 82 |
| Acetonitrile | Reflux | 58:42 | 88 |
| TFE | Reflux | 95:5 | 92 |
| HFIP | Room Temp. | >99:1 | 95 |
Regioisomer A possesses the 3-CF3, 5-aryl substitution pattern. Data compiled from multiple sources for illustrative purposes.
Table 2: Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
| R¹ on Tosylhydrazone | R² on Alkyne | Product | Regioselectivity | Yield (%) |
| 4-MeC₆H₄ | Ph | 1-(4-methylbenzyl)-3-phenyl-5-methyl-1H-pyrazole | >99:1 | 85 |
| Ph | 4-ClC₆H₄ | 1-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | >99:1 | 82 |
| 4-MeOC₆H₄ | C₄H₉ | 1-(4-methoxybenzyl)-3-butyl-5-phenyl-1H-pyrazole | >99:1 | 78 |
This method consistently shows excellent regioselectivity.[5][6] Data is representative of typical outcomes.
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (TFE)
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 2,2,2-trifluoroethanol.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones
This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[5]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Spectroscopic Techniques for the Elucidation of 1,3-dimethyl-1H-pyrazol-5-ol Structure
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of 1,3-dimethyl-1H-pyrazol-5-ol, comparing 1H NMR and 13C NMR with alternative spectroscopic methods. This guide provides detailed experimental data, protocols, and a logical workflow for structural determination.
The structural elucidation of heterocyclic compounds is a cornerstone of drug discovery and development. Among these, pyrazole derivatives are of significant interest due to their diverse pharmacological activities. This guide focuses on this compound, a molecule that exhibits tautomerism, primarily existing as 1,3-dimethyl-1H-pyrazol-5(4H)-one . Understanding the predominant tautomeric form is crucial for predicting its chemical behavior and biological interactions. This comparison will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) as the primary tool for structural analysis and compare its outputs with complementary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Tautomerism of this compound
It is critical to recognize that this compound can exist in several tautomeric forms. Experimental evidence, particularly from NMR spectroscopy, indicates that in common deuterated solvents like chloroform (CDCl₃), the pyrazolone tautomer, 1,3-dimethyl-1H-pyrazol-5(4H)-one , is the predominant species. The presence of a methylene (CH₂) group signal in the ¹H NMR spectrum is a key indicator of this tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most definitive information for the structural elucidation of 1,3-dimethyl-1H-pyrazol-5(4H)-one, offering detailed insights into the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data obtained for the predominant pyrazolone tautomer in CDCl₃.
Table 1: ¹H NMR Spectral Data for 1,3-dimethyl-1H-pyrazol-5(4H)-one in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.21 | Singlet | 3H | N-CH₃ |
| 3.11 | Singlet | 2H | CH₂ |
| 2.02 | Singlet | 3H | C-CH₃ |
Table 2: ¹³C NMR Spectral Data for 1,3-dimethyl-1H-pyrazol-5(4H)-one in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O |
| 155.5 | C-N |
| 41.4 | CH₂ |
| 31.0 | N-CH₃ |
| 16.9 | C-CH₃ |
Comparison with Alternative Analytical Techniques
While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that confirms the identity and functional groups present in the molecule.
Table 3: Comparison of Analytical Techniques for 1,3-dimethyl-1H-pyrazol-5(4H)-one
| Technique | Information Provided | Experimental Data |
| FT-IR Spectroscopy | Identifies functional groups. | Characteristic absorption bands for C=O (carbonyl) and C=N stretching are expected. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | The molecular ion peak [M]⁺ would confirm the molecular weight of 112.13 g/mol . |
| UV-Vis Spectroscopy | Provides information about electronic transitions and conjugation. | An absorption maximum (λmax) would be indicative of the pyrazolone chromophore. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a FT-IR spectrometer.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Analytical Workflow Visualization
The logical flow of employing these techniques for a comprehensive structural analysis is illustrated in the following diagram.
Caption: Workflow for the structural analysis of this compound.
Validating the Purity of Synthesized 1,3-dimethyl-1H-pyrazol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,3-dimethyl-1H-pyrazol-5-ol, a versatile pyrazole derivative.[1] As a comparative benchmark, we utilize Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a structurally related pyrazolone and an approved therapeutic agent, offering insights into established purity validation techniques.[2] This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in establishing robust quality control processes.
Comparative Purity Analysis
The purity of a synthesized compound is paramount to its efficacy and safety. A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify the main compound and any potential impurities. The following tables summarize the comparative purity data for this compound and Edaravone using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data
| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity (%) | Reference |
| This compound | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | 1.0 mL/min | 210 nm | >98% | [3] |
| Edaravone | C18 Kromasil (4.6 mm x 250 mm, 5 μm) | Water: Acetonitrile (55:45) | 1.0 mL/min | 243 nm | 99-101.5% | [4] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Structural Confirmation
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | [5] |
| Edaravone | CDCl₃ | 7.86 (d, J = 7.5 Hz, 2H), 7.40 (m, 2H), 7.18 (m, 1H), 3.41 (d, J =0.6 Hz, 2H), 2.19 (s, 3H) | 170.6, 156.4, 130.1, 128.8, 125.0, 118.9, 43.1, 17.0 | [6] |
| Edaravone | DMSO-d₆ | 11.5 (bs, 1H), 7.71 (m, 2H), 7.40 (m, 2H), 7.22 (m, 1H), 5.36 (s, 1H), 2.12 (s, 3H) | 171.7, 158.9, 148.7, 139.2, 138.6, 129.3, 125.4, 124.8, 118.4, 43.5, 17.1, 14.2 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity validation. The following sections provide methodologies for the synthesis of pyrazole derivatives and their analysis by HPLC and GC-MS.
Synthesis of Pyrazole Derivatives
A common method for synthesizing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a substituted hydrazine such as methylhydrazine would be used.[7]
General Procedure:
-
Dissolve the hydrazine sulfate (or a substituted hydrazine) in a basic solution (e.g., 10% sodium hydroxide) and cool the mixture in an ice bath.
-
Slowly add the 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise while maintaining a low temperature (e.g., 15°C).[7]
-
Stir the reaction mixture for a designated period to allow for the precipitation of the pyrazole product.[7]
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as petroleum ether.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.
Protocol for Pyrazole Derivatives:
-
Column: C18, 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 210 nm.[3]
Protocol for Edaravone:
-
Column: Hypersil ODS-C18 (4.6 mm × 250 mm, 5μm).[8]
-
Mobile Phase: 1% acetic acid-methanol (40:60).[8]
-
Flow Rate: Not specified.
-
Column Temperature: 25℃.[8]
-
Detection Wavelength: 243nm.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds.
Protocol for Pyrazole Derivatives:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent like dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.
-
GC Program: Utilize a temperature program to separate the components on a suitable capillary column.
-
MS Detection: Acquire mass spectra of the eluting components to identify them based on their fragmentation patterns.
Visualizing Experimental and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide DOT language scripts to generate diagrams for the experimental workflow and the signaling pathways associated with the comparative compound, Edaravone.
Experimental Workflow for Purity Validation
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Signaling Pathways of Edaravone
Edaravone is known to exert its neuroprotective effects through multiple signaling pathways.
Nrf2/HO-1 Signaling Pathway:
Caption: Edaravone's activation of the Nrf2/HO-1 antioxidant pathway.
GDNF/RET Signaling Pathway:
Caption: Edaravone's neuroprotective effect via the GDNF/RET signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:
Caption: Activation of the AHR signaling pathway by Edaravone.
References
- 1. This compound|Supplier [benchchem.com]
- 2. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Edaravone эдаравон, إيدارافون , 依达拉奉 ,ラジカット, [orgspectroscopyint.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the Content and Related Substances of Edaravone Injection by HPLC | Semantic Scholar [semanticscholar.org]
A Comparative Guide: HPLC vs. GC-FID for Pyrazole Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrazole isomers is a critical analytical challenge in pharmaceutical development and quality control. The presence of regioisomers or other isomeric impurities can significantly impact the efficacy and safety of a drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are two common chromatographic techniques employed for the separation and quantification of these isomers. This guide provides an objective comparison of their performance for this application, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.
Principle of a Signaling Pathway
At the core of cellular communication, signaling pathways are intricate networks of proteins and other molecules that work in concert to control cellular functions. These pathways are typically initiated by an external signal, such as a hormone or growth factor, binding to a specific receptor on the cell surface. This binding event triggers a cascade of intracellular events, often involving a series of protein phosphorylations, leading to the activation or inhibition of downstream effector proteins. These effectors then execute the cellular response, which can range from changes in gene expression to alterations in cell metabolism or morphology. The precise regulation of these pathways is crucial for normal cellular function, and their dysregulation is often implicated in disease.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential interactions with the stationary phase. For pyrazole isomers, which are often polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Isomers are separated based on their differences in hydrophobicity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. An inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. For pyrazole isomers to be amenable to GC analysis, they must be thermally stable and sufficiently volatile. The Flame Ionization Detector (FID) is a sensitive, universal detector for organic compounds. It works by pyrolyzing the analytes as they elute from the column and detecting the ions produced in a hydrogen-air flame.
Quantitative Performance Comparison
The choice between HPLC and GC-FID often depends on the specific analytical requirements, including sensitivity, resolution, and the physicochemical properties of the pyrazole isomers. The following table summarizes the typical quantitative performance of each technique for the analysis of pyrazole isomers, based on published data and general instrument capabilities.
| Parameter | HPLC with UV Detection | GC-FID | Key Considerations |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 4 µg/mL[1][3] | ~1 µg/mL[2] | Sensitivity can be highly dependent on the specific isomer and chromatographic conditions. |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/mL[1][3] | ~5 µg/mL[2] | HPLC can sometimes offer lower detection limits, especially with optimized UV detection. |
| Precision (%RSD) | < 2%[1] | < 5%[2] | HPLC generally provides slightly better precision due to the nature of liquid sample introduction. |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105%[2] | Both methods can achieve high accuracy with proper method validation. |
| Resolution of Isomers | Excellent for many regioisomers and chiral isomers.[5] | Good for volatile isomers with different boiling points. | HPLC often provides superior resolution for closely related, non-volatile isomers. |
| Sample Volatility | Not required. | Required. | This is a primary deciding factor. Non-volatile pyrazoles are not suitable for GC. |
| Thermal Stability | Not required. | Required. | Thermally labile pyrazole derivatives may degrade in the hot GC inlet. |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | GC can offer faster analysis times for volatile compounds. |
| Cost & Complexity | Higher initial cost, ongoing solvent costs. | Lower initial and operational costs. | HPLC systems are generally more complex to operate and maintain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the quantification of pyrazole isomers by HPLC-UV and GC-FID.
HPLC-UV Method for Pyrazole Isomer Quantification
This protocol is based on a validated method for the determination of 3,5-dimethylpyrazole.[2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). The exact ratio may need to be optimized for specific isomers.
-
Elution Mode: Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.[1]
-
Injection Volume: 5-20 µL.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; a common wavelength is in the range of 210-230 nm.
GC-FID Method for Pyrazole Isomer Quantification
This protocol is a general starting point for the analysis of volatile pyrazole isomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 220 °C at 10 °C/min.[2]
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Detector Gases: Hydrogen and Air, with flow rates optimized for the specific instrument.
Visualization of Experimental Workflows
To better illustrate the analytical processes, the following diagrams depict the typical workflows for HPLC and GC-FID analysis of pyrazole isomers.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Catalytic vs. Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of this vital heterocyclic scaffold has evolved significantly, with modern catalytic methods emerging as powerful alternatives to traditional synthetic routes. This guide provides an objective comparison of catalytic and conventional pyrazole synthesis, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | Conventional Synthesis (e.g., Knorr Pyrazole Synthesis) | Catalytic Synthesis |
| Reagents | Typically involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3] | Employs a catalyst (e.g., transition metals, nanoparticles, organocatalysts) to facilitate the reaction, often with a broader range of starting materials.[1][4][5] |
| Reaction Conditions | Often requires stoichiometric amounts of acid or base catalysts and can involve harsh conditions like high temperatures and prolonged reaction times.[3][6] | Generally proceeds under milder conditions, with shorter reaction times and lower temperatures.[1][7] |
| Yields | Can be variable, and purification can be challenging due to the formation of byproducts. | Often provides higher yields and cleaner reaction profiles, simplifying product isolation.[1][2] |
| Regioselectivity | A significant challenge, especially with unsymmetrical 1,3-dicarbonyls, often leading to mixtures of regioisomers.[1][2] | Can offer high regioselectivity, which is a major advantage for targeted synthesis.[2][8] |
| Environmental Impact | May generate more waste and use less environmentally friendly solvents. | Aligns with the principles of green chemistry by using catalytic amounts of reagents, often in greener solvents, and reducing waste.[7][9][10][11][12] |
Quantitative Comparison of Synthesis Methods
The following table summarizes experimental data from various studies, highlighting the performance of different synthetic approaches for pyrazole synthesis.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional (Knorr) | Ethyl acetoacetate, Phenylhydrazine | Acetic acid, Reflux | 1 hour | Reflux | ~95% (for pyrazolone) | [2][6] |
| Conventional | 1,3-Diketones, Arylhydrazines | Ethanol, Room Temperature | - | Room Temp. | 59-98% (often as a mixture of regioisomers) | [1][2] |
| Catalytic (Nano-ZnO) | Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO, Aqueous media | - | - | 95% | [2] |
| Catalytic (Silver) | Trifluoromethylated ynones, Aryl(alkyl)hydrazines | AgOTf (1 mol%) | 1 hour | Room Temp. | up to 99% | [1] |
| Catalytic (Iodine) | Aldehyde hydrazones, Electron-deficient olefins | I2 (20 mol%), TBHP | - | 80 °C | 35% | [13] |
| Catalytic (Copper) | Sydnones, Terminal alkynes | Silica-supported Copper | 1-20 hours | 140 °C | Moderate to Excellent | [14] |
| Catalytic (NaCoMo) | Sulfonyl hydrazides, 1,3-diketones | "3D platelike ternary-oxo-cluster" (NaCoMo) | - | - | up to 99% | [1] |
| Catalytic (Ruthenium) | 1,3-Diols, Alkyl hydrazines | RuH2(PPh3)3CO, Xantphos, AcOH | 24 hours | 110 °C | 84% | [15] |
Experimental Protocols
Conventional Synthesis: Knorr Pyrazole Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr pyrazole synthesis.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a suitable reaction vessel, combine ethyl benzoylacetate (5 mmol) and hydrazine hydrate (6 mmol).[6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][16]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[6]
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and allow it to air dry.[6]
Catalytic Synthesis: Copper-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles
This protocol demonstrates a modern, copper-catalyzed approach to pyrazole synthesis.
Materials:
-
Sydnone (1 equivalent)
-
Terminal alkyne (1 equivalent)
-
Silica-supported copper catalyst (e.g., Silica-2, 0.3 equivalents, 4.02% Cu)
-
o-Dichlorobenzene
-
Nitrogen gas
Procedure:
-
To a stirred solution of the sydnone in o-dichlorobenzene (0.20–0.25 M) under a nitrogen atmosphere at room temperature, add the silica-supported copper catalyst.[14]
-
Add the terminal alkyne to the mixture.[14]
-
After stirring at room temperature for 5 minutes, heat the mixture to 140°C for the designated time (typically 1-20 hours, monitored by TLC or LC-MS).[14]
-
After cooling to room temperature, filter the reaction mixture to remove the solid catalyst.[14]
-
The crude product is then purified by flash chromatography on silica gel.[14]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows for both conventional and catalytic pyrazole synthesis.
Caption: Generalized workflow for conventional pyrazole synthesis.
Caption: Generalized workflow for catalytic pyrazole synthesis.
Conclusion
The choice between catalytic and conventional pyrazole synthesis is contingent upon the specific requirements of the research. Conventional methods, particularly the Knorr synthesis, remain valuable for their simplicity and the accessibility of starting materials. However, for applications demanding high yields, specific regioselectivity, and adherence to green chemistry principles, catalytic methods offer significant advantages. The ongoing development of novel catalysts continues to expand the synthetic toolbox, enabling the efficient and sustainable production of diverse pyrazole derivatives for the advancement of drug discovery and materials science.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activities of 1,3- vs. 1,5-Dimethylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The substitution pattern on the pyrazole ring plays a crucial role in determining the biological profile of these compounds. This guide provides a comparative overview of the biological activities of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While direct head-to-head comparative studies are limited, this document synthesizes available quantitative data to offer insights into their potential as therapeutic agents.
Anticancer Activity
Derivatives of both 1,3- and 1,5-dimethylpyrazole have been investigated for their potential as anticancer agents. The positioning of the methyl groups on the pyrazole ring can influence the molecule's interaction with biological targets, leading to differences in cytotoxic activity.
A study on pyrazole-containing tripods revealed the cytotoxic properties of a 1,5-dimethylpyrazole derivative, N,N,N',N'-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine. This compound was evaluated for its in vitro activity against P815 (murine mastocytoma) and Hep (human laryngeal carcinoma) tumor cell lines.
Table 1: Anticancer Activity of a 1,5-Dimethylpyrazole Derivative
| Compound | Cell Line | IC50 (µg/mL) |
| N,N,N',N'-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | P815 (murine mastocytoma) | 37.21 |
| Hep (human laryngeal carcinoma) | 6.92 |
Anti-inflammatory and Antimicrobial Activities
Derivatives of 1,5-dimethylpyrazole have been explored as inhibitors of phosphoinositide 3-kinase (PI3K) and calcium release-activated calcium (CRAC) channels, which are pertinent targets in inflammatory diseases and oncology.[1] The 1,3-dimethylpyrazole scaffold has been utilized in the development of various bioactive compounds, including those with potential anti-inflammatory and antimicrobial effects.[1]
Direct comparative studies providing quantitative data such as IC50 values for anti-inflammatory targets or Minimum Inhibitory Concentrations (MICs) for a range of microbes for simple 1,3- and 1,5-dimethylpyrazole derivatives are not extensively documented. The broader class of pyrazole derivatives, however, has demonstrated significant potential in these areas. For instance, various substituted pyrazoles have shown potent inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, and exhibited broad-spectrum antimicrobial activity.
The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of chemical compounds, a process that would be essential for a direct comparison of 1,3- and 1,5-dimethylpyrazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of chemical compounds.
The following diagram depicts a simplified hypothetical signaling pathway that could be modulated by pyrazole derivatives, leading to an anticancer effect.
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative, preventing cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biological data. The following are standard protocols for the key experiments mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
1. Cell Plating:
-
Harvest and count the desired cancer cells (e.g., Hep, P815).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,3- and 1,5-dimethylpyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
3. Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The available data, although not from direct comparative studies, suggests that both 1,3- and 1,5-dimethylpyrazole derivatives are promising scaffolds for the development of new therapeutic agents. The 1,5-dimethylpyrazole derivative has demonstrated notable anticancer activity. To fully elucidate the structure-activity relationship and to determine which isomer possesses a more favorable biological profile for specific therapeutic applications, direct and comprehensive comparative studies are essential. Future research should focus on synthesizing and testing a series of 1,3- and 1,5-dimethylpyrazole derivatives against a panel of cancer cell lines, inflammatory targets, and microbial strains under identical experimental conditions. Such studies will provide the much-needed quantitative data to guide the rational design of more potent and selective pyrazole-based drugs.
References
A Head-to-Head Battle of the Azoles: Unraveling the Reactivity Differences Between Pyrazole and Imidazole
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the vast landscape of heterocyclic chemistry, pyrazole and imidazole stand out as foundational five-membered aromatic rings containing two nitrogen atoms. Their structural similarity belies a fascinating divergence in electronic properties and chemical reactivity, a nuance critical to their widespread application in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth, experimentally grounded comparison of their reactivity profiles, offering insights to inform rational molecular design and reaction optimization.
The Electronic Foundation of Reactivity: A Tale of Two Nitrogens
The core difference between pyrazole (1,2-diazole) and imidazole (1,3-diazole) lies in the relative positioning of their two nitrogen atoms. This seemingly minor isomeric difference creates a profound impact on their electronic landscapes.
-
Imidazole: The nitrogens are in a 1,3-relationship. One nitrogen (N1) is a "pyrrole-like" nitrogen, contributing two electrons to the aromatic π-system and bearing a hydrogen atom. The other (N3) is a "pyridine-like" nitrogen, contributing one electron to the π-system, with its lone pair residing in an sp² orbital within the plane of the ring. This pyridine-like nitrogen is a key player, acting as a potent electron-donating group through resonance and a basic site for protonation or electrophilic attack.
-
Pyrazole: The nitrogens are in a 1,2-relationship. The N1 nitrogen is pyrrole-like, while the adjacent N2 nitrogen is pyridine-like. The proximity of the electron-withdrawing pyridine-like nitrogen (N2) to the pyrrole-like nitrogen (N1) significantly decreases the electron density of the ring compared to imidazole. This inductive effect makes pyrazole a more "electron-deficient" system overall.
Pyrazole-Based COX-2 Inhibitors vs. Traditional NSAIDs: A Comparative Efficacy and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone in the management of pain and inflammation. Traditional NSAIDs, such as ibuprofen and naproxen, exert their effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While effective, their inhibition of the constitutively expressed COX-1, which is crucial for gastrointestinal mucosal protection and platelet function, can lead to significant adverse effects.[1][2] This has spurred the development of selective COX-2 inhibitors, many of which are based on a pyrazole scaffold, like celecoxib.[3][4] These agents are designed to selectively target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, thereby aiming to provide comparable anti-inflammatory and analgesic efficacy with an improved gastrointestinal safety profile.[1][2][5]
This guide provides an objective comparison of the efficacy and safety of pyrazole-based COX-2 inhibitors versus traditional NSAIDs, supported by experimental data from clinical and preclinical studies.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative studies, highlighting the differences in clinical outcomes between pyrazole-based COX-2 inhibitors and traditional NSAIDs.
Table 1: Gastrointestinal Safety Profile from the PRECISION Trial [6]
| Outcome | Celecoxib | Ibuprofen | Naproxen | Hazard Ratio (Celecoxib vs. Ibuprofen) | Hazard Ratio (Celecoxib vs. Naproxen) |
| Clinically Significant GI Events (CSGIE) | 0.34% | 0.74% | 0.66% | 0.43 (P=0.0003) | 0.51 (P=0.004) |
| Iron Deficiency Anemia (IDA) | 0.43 (P=0.0003) | 0.40 (P<0.0001) |
Data from a randomized, double-blind controlled trial involving 24,081 patients with osteoarthritis or rheumatoid arthritis. Patients received celecoxib (100-200 mg b.d.), ibuprofen (600-800 mg t.d.s.), or naproxen (375-500 mg b.d.) plus esomeprazole.[6]
Table 2: Upper Gastrointestinal Ulcer Complications from the CLASS Study [7]
| Patient Group | Celecoxib (Annualized Incidence) | Ibuprofen/Diclofenac (Annualized Incidence) | P-value |
| All Patients | 2.08% | 3.54% | 0.02 |
| Patients Not Taking Aspirin | 1.40% | 2.91% | 0.02 |
Data from the Celecoxib Long-term Arthritis Safety Study (CLASS), a double-blind, randomized controlled trial with 8,059 patients. Patients received celecoxib (400 mg twice daily), ibuprofen (800 mg three times daily), or diclofenac (75 mg twice daily).[7]
Table 3: COX Inhibition in Healthy Volunteers (Ex Vivo Whole Blood Assay) [8]
| Treatment (daily dose) | Mean COX-2 Inhibition (%) | Mean COX-1 Inhibition (%) |
| Rofecoxib (25 mg) | 69.2 | 6.65 |
| Diclofenac (50 mg tid) | 93.9 | 49.5 |
| Ibuprofen (800 mg tid) | 71.4 | 88.7 |
| Naproxen (550 mg bid) | 71.5 | 94.9 |
COX-2 inhibition was measured as the inhibition of lipopolysaccharide (LPS)-induced PGE2 generation, and COX-1 inhibition was measured as thromboxane B2 (TXB2) generation in clotting whole blood.[8]
Signaling Pathways
The differential effects of traditional NSAIDs and COX-2 inhibitors stem from their interaction with the two COX isoforms.
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, disrupting both physiological and inflammatory prostanoid production. Pyrazole-based inhibitors selectively target COX-2, primarily reducing the synthesis of prostanoids involved in inflammation and pain.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This ex vivo assay is a widely used method to assess the inhibitory effects of NSAIDs in a physiologically relevant environment.[8][9][10]
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes).
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.[8]
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.[8]
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[8]
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.[8]
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.[8]
-
The reaction is stopped, plasma is separated by centrifugation, and PGE2 levels are quantified by RIA or ELISA.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[8]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of new compounds.[11][12]
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to inhibit edema formation.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: Animals are divided into groups and orally or intraperitoneally administered the test compound, a positive control (e.g., a known NSAID), or a vehicle control.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal.[12]
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the vehicle control group.
The inflammatory response induced by carrageenan is biphasic. The early phase involves the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins.[11] NSAIDs are particularly effective at inhibiting this later phase.[13]
Conclusion
The available evidence indicates that pyrazole-based COX-2 inhibitors offer a significant advantage over traditional NSAIDs in terms of gastrointestinal safety, with a lower incidence of ulcers and related complications.[7][14] Their anti-inflammatory and analgesic efficacy is generally comparable to that of traditional NSAIDs for many conditions.[15][16] However, concerns regarding potential cardiovascular adverse events with long-term use of selective COX-2 inhibitors remain a critical consideration in drug development and clinical practice.[16][17] The choice between a selective COX-2 inhibitor and a traditional NSAID should be based on a comprehensive assessment of the patient's individual risk factors, including their gastrointestinal and cardiovascular health. For researchers and drug development professionals, the ongoing goal is to design novel anti-inflammatory agents with an optimal balance of efficacy and safety, potentially through mechanisms that modulate the COX pathway with even greater precision.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are selective COX 2 inhibitors superior to traditional non steroidal anti-inflammatory drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Celebrex Compares to Ibuprofen for Pain Relief [verywellhealth.com]
- 6. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. [vivo.weill.cornell.edu]
- 7. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Celebrex vs. Ibuprofen: Which Is Better? - GoodRx [goodrx.com]
- 15. A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Byproducts in the Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dimethyl-1H-pyrazol-5-ol, a valuable building block in pharmaceutical and agrochemical research, is often accompanied by the formation of various byproducts. A thorough understanding and characterization of these impurities are critical for process optimization, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredients. This guide provides a comprehensive comparison of the common byproducts generated during the synthesis of this compound, with a focus on their identification and characterization using modern analytical techniques.
Primary Byproduct: The Regioisomeric Challenge
The most prevalent byproduct in the synthesis of this compound, which is a tautomer of 1,3-dimethyl-5-pyrazolone, is its regioisomer, 1,5-dimethyl-1H-pyrazol-3-ol (also existing as its tautomer, 1,5-dimethyl-3-pyrazolone). The formation of this isomer is a direct consequence of the reaction of ethyl acetoacetate with methylhydrazine, an unsymmetrical reagent with two distinct nucleophilic nitrogen atoms.
The regioselectivity of this reaction is highly dependent on the reaction conditions, with solvent polarity and pH playing a crucial role.
Signaling Pathway of Product and Byproduct Formation
Caption: Synthetic pathway to this compound and its main regioisomeric byproduct.
Comparative Analysis of Byproduct Formation
The ratio of the desired 1,3-dimethyl isomer to the 1,5-dimethyl isomer is significantly influenced by the choice of solvent. Non-polar solvents tend to favor the formation of the 1,3-isomer, while polar protic solvents can lead to a mixture of both. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity towards the 1,3-isomer.
| Reaction Condition | 1,3-dimethyl Isomer (%) | 1,5-dimethyl Isomer (%) | Other Byproducts (%) |
| Solvent | |||
| Ethanol | 65-75 | 25-35 | < 5 |
| Toluene | 80-90 | 10-20 | < 5 |
| 2,2,2-Trifluoroethanol (TFE) | >95 | <5 | < 2 |
| pH | |||
| Acidic (e.g., acetic acid) | 70-80 | 20-30 | < 5 |
| Neutral | 60-70 | 30-40 | < 5 |
| Basic (e.g., triethylamine) | 50-60 | 40-50 | < 5 |
Note: The values presented are approximate and can vary based on specific reaction parameters such as temperature and reaction time.
Characterization and Differentiation of Isomers
Distinguishing between the 1,3-dimethyl and 1,5-dimethyl isomers is crucial for quality control. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Byproduct Characterization
Caption: A typical workflow for the separation and characterization of synthesis byproducts.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the methyl groups and the pyrazole ring proton are distinct for each isomer. In the 1,3-dimethyl isomer, the N-methyl group at position 1 and the C-methyl group at position 3 will have characteristic chemical shifts. In contrast, the 1,5-dimethyl isomer will show different chemical shifts for the N-methyl group at position 1 and the C-methyl group at position 5. The proton on the pyrazole ring (at C4) will also exhibit a different chemical shift and coupling pattern depending on the substitution pattern.
-
¹³C NMR: The carbon chemical shifts, particularly for the methyl carbons and the carbons of the pyrazole ring, provide a definitive method for distinguishing between the two isomers.
Mass Spectrometry (MS):
While both isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ. The relative intensities of the fragment ions can be used as a fingerprint to distinguish between the 1,3- and 1,5-dimethyl isomers. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[1]
Minor Byproducts
Besides the main regioisomeric byproduct, other minor impurities may be present in the crude product. These can include:
-
Unreacted Starting Materials: Residual methylhydrazine and ethyl acetoacetate.
-
Incomplete Cyclization Products: Pyrazoline intermediates may be present if the reaction does not go to completion.
-
Side-Reaction Products: Hydrazine is a reactive molecule and can undergo side reactions to form various condensation products, which may appear as colored impurities.
These minor byproducts can typically be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of this compound in Ethanol (Conventional Method)
-
To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is a mixture of this compound and 1,5-dimethyl-1H-pyrazol-3-ol.
Protocol 2: High-Regioselectivity Synthesis of this compound in TFE
-
Dissolve ethyl acetoacetate (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Remove the TFE under reduced pressure to obtain the crude product with a high preponderance of the 1,3-dimethyl isomer.
Protocol 3: Characterization of Byproducts by GC-MS
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (m/z 112).
-
-
Data Analysis: Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra. Compare the obtained spectra with literature data or reference standards.
Conclusion
The primary challenge in the synthesis of this compound is controlling the regioselectivity to minimize the formation of the 1,5-dimethyl isomer. By carefully selecting the reaction solvent, with fluorinated alcohols being particularly effective, the yield of the desired product can be significantly enhanced. A combination of chromatographic and spectroscopic techniques, particularly NMR and GC-MS, is essential for the accurate identification and quantification of all byproducts, ensuring the purity and quality of the final compound.
References
In Silico ADMET Profile of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of various pyrazole derivatives. The data presented is compiled from several computational studies and aims to offer insights into the drug-likeness of these compounds. While specific data for 1,3-dimethyl-1H-pyrazol-5-ol derivatives were not available in the reviewed literature, this guide focuses on structurally related pyrazole compounds to provide a relevant comparative framework. The methodologies employed in these predictions are also detailed to ensure reproducibility and further investigation.
Comparative ADMET Data of Pyrazole Derivatives
The following table summarizes the predicted ADMET properties of a selection of pyrazole derivatives from various studies. These properties are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. The data has been collated from predictions performed using the pkCSM and SwissADME web servers.
| Compound ID | Structure | Molecular Weight ( g/mol ) | logP | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | CYP2D6 Inhibitor | hERG I Inhibitor | AMES Toxicity |
| Compound 1 | Pyrazole-indole derivative (6a) | 499.58 | 5.53 | -6.42 | 0.48 | Yes | Yes | No |
| Compound 2 | Pyrazole-indole derivative (6b) | 513.61 | 5.91 | -6.83 | 0.51 | Yes | Yes | No |
| Compound 3 | Schiff base derivative (8a) | 491.57 | 5.37 | -6.21 | 0.49 | Yes | Yes | No |
| Compound 4 | Pyrazolo[1,5-a]pyrimidine (10a) | 459.52 | 4.89 | -5.78 | 0.45 | Yes | No | No |
| Compound 5 | Pyrazole Derivative P1 | 252.28 | 2.60 | -3.03 | - | No | - | - |
| Compound 6 | Pyrazole Derivative P5 | 296.74 | 3.38 | -3.98 | - | No | - | - |
Data for Compounds 1-4 were predicted using the pkCSM web server[1]. Data for Compounds 5-6 were predicted using the SwissADME web tool[2]. Please note that direct comparison between different software predictions should be made with caution.
Experimental Protocols
The in silico ADMET properties presented in this guide were predicted using established and validated computational methods. The general workflow involves the submission of the chemical structure of a compound, typically in SMILES or molfile format, to a web-based prediction tool.
pkCSM Protocol:
The ADMET properties for Compounds 1-4 were predicted using the pkCSM web server.[1] This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. The process involves:
-
Input: The 2D structure of the pyrazole derivative is provided to the server.
-
Prediction: The server calculates various ADMET parameters based on its predictive models. Key predicted properties include:
-
Absorption: Water solubility, Caco-2 permeability, and intestinal absorption.
-
Distribution: Volume of distribution (VDss) and blood-brain barrier (BBB) permeability.
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.
-
-
Output: The results are provided in a tabular format, indicating the predicted values and whether the compound is likely to have a specific property (e.g., "Yes" or "No" for inhibition or toxicity).
SwissADME Protocol:
For Compounds 5 and 6, the SwissADME web tool was employed.[2] This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The typical protocol is as follows:
-
Input: A list of SMILES strings or individual structures are entered into the web interface.
-
Computation: The tool calculates a range of descriptors and predicts ADMET-related properties. This includes:
-
Physicochemical Properties: Molecular weight, logP, water solubility.
-
Pharmacokinetics: GI absorption, BBB permeation.
-
Drug-likeness: Adherence to rules such as Lipinski's rule of five.
-
Medicinal Chemistry: Alerts for pan-assay interference compounds (PAINS).
-
-
Output: The platform provides a comprehensive report for each compound, often including visual aids like the "BOILED-Egg" diagram for a quick assessment of gastrointestinal absorption and brain accessibility.
Visualizing the In Silico ADMET Workflow
The following diagram illustrates a typical workflow for in silico ADMET prediction in the drug discovery process.
Caption: A flowchart of the in silico ADMET prediction process.
References
A Comparative Guide to Molecular Docking of Pyrazole Derivatives Against Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Derivatives as Potential Bacterial Enzyme Inhibitors, Supported by Experimental Data.
The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial effects. Molecular docking studies are a crucial computational tool in the rational design of these new drugs, providing insights into the binding affinities and interactions between pyrazole-based ligands and their bacterial enzyme targets. This guide offers a comparative analysis of recent molecular docking studies, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in this field.
Performance Comparison of Pyrazole Derivatives
The efficacy of various pyrazole derivatives has been evaluated against several essential bacterial enzymes. The following table summarizes the key quantitative data from recent molecular docking and in vitro studies, providing a comparative overview of their potential as bacterial enzyme inhibitors.
| Pyrazole Derivative | Target Enzyme (Bacterial Species) | PDB ID | Docking Score / Binding Energy (kcal/mol) | In Vitro Inhibition (IC50 / Ki) | Reference Drug | Ref. |
| Sulphanilic acid derivative of N-mannich base of dimethyl pyrazole (A3) | Tyrosyl-tRNA synthetase (Escherichia coli) | 1x8x | -7.68 | Not Reported | Ciprofloxacin (-9.14 kcal/mol) | [1] |
| Schiff base 8a | Dihydrofolate Reductase (DHFR) (Escherichia coli) | 1DLS | -18.96 | 3.98 µM | Trimethoprim (5.17 µM) | [2] |
| Schiff base 9b | Dihydrofolate Reductase (DHFR) (Escherichia coli) | 1DLS | -26.13 | 6.48 µM | Trimethoprim (5.17 µM) | [2] |
| Schiff base 8a | DNA Gyrase (Staphylococcus aureus) | 2XCT | Not Reported | 8.35 µM | Ciprofloxacin (26.31 µM) | [2] |
| Schiff base 9b | DNA Gyrase (Bacillus subtilis) | 2XCT | Not Reported | 14.25 µM | Ciprofloxacin (29.72 µM) | [2] |
| Pyrazole analog 7d | N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) | Not Specified | Not Reported | IC50: 17.9 ± 8.0 μM | Not Reported | [3] |
| (R)-pyrazole 7q | N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) | Not Specified | Not Reported | IC50: 18.8 µM, Ki: 17.3 ± 2.8 μM | Not Reported | [3] |
| Compound 1c | DNA Gyrase | 4URM | -9.12 | Ki: 948.07 nM | Not Reported | [4] |
| Compound 3c | DNA Gyrase | 4URM | -8.12 | Ki: 706.03 nM | Not Reported | [4] |
| Thiophenyl-pyrazolyl-thiazole hybrid 4c | Dihydrofolate Reductase (DHFR) (Mycobacterium tuberculosis) | Not Specified | Not Reported | IC50: 4.21 µM | Trimethoprim (IC50: 6.23 µM) | [5] |
| Thiophenyl-pyrazolyl-thiazole hybrid 6b | Dihydrofolate Reductase (DHFR) (Mycobacterium tuberculosis) | Not Specified | Not Reported | IC50: 5.70 µM | Trimethoprim (IC50: 6.23 µM) | [5] |
Experimental Protocols: A Generalized Workflow
The methodologies employed in molecular docking studies of pyrazole derivatives with bacterial enzymes generally follow a standardized workflow. Below is a detailed description of the key experimental protocols synthesized from multiple research articles.
Protein Preparation
The initial step involves obtaining the three-dimensional structure of the target bacterial enzyme. This is typically sourced from the RCSB Protein Data Bank (PDB). The preparation of the protein for docking includes:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the enzyme and are not relevant to the binding site are removed.
-
Addition of hydrogen atoms: Since X-ray crystallography does not usually resolve hydrogen atoms, they are added to the protein structure using computational tools.
-
Charge assignment: Appropriate charges are assigned to the amino acid residues of the protein.
-
Energy minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.
Ligand Preparation
The pyrazole derivatives (ligands) to be docked are prepared as follows:
-
2D to 3D conversion: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted into 3D structures.
-
Energy minimization: The 3D structures of the ligands are optimized to their lowest energy conformation.
-
Charge assignment and torsional degrees of freedom: Appropriate charges are assigned, and the rotatable bonds (torsional degrees of freedom) are defined to allow for flexibility during the docking process.
Molecular Docking Simulation
The prepared ligands are then docked into the active site of the prepared protein. This process is carried out using specialized docking software such as AutoDock, Glide, or Discovery Studio. The key steps are:
-
Grid box generation: A grid box is defined around the active site of the enzyme. The active site is often identified based on the location of a co-crystallized inhibitor in the original PDB file or through literature review. This grid box defines the search space for the docking algorithm.
-
Docking algorithm: A scoring function and a search algorithm are used to explore different conformations and orientations of the ligand within the active site. The scoring function estimates the binding affinity (docking score or binding energy) for each pose.
-
Pose generation: The docking software generates a set of possible binding poses for each ligand, ranked by their docking scores.
Analysis of Docking Results
The final step involves a thorough analysis of the docking results to understand the binding interactions:
-
Binding energy/score: The top-ranked poses are evaluated based on their binding energy or docking score. A more negative value generally indicates a stronger binding affinity.
-
Interaction analysis: The interactions between the ligand and the amino acid residues in the active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
-
Comparison with reference compounds: The docking results of the pyrazole derivatives are often compared with those of a known inhibitor or a standard drug to benchmark their potential efficacy.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the logical steps involved in a typical molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the binding interactions.
Caption: A generalized workflow for molecular docking studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. researchgate.net [researchgate.net]
- 5. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Moving Beyond Methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The classical Knorr synthesis, typically employing hydrazine derivatives like the highly reactive and toxic methylhydrazine, has long been a staple for constructing this vital heterocycle. However, the increasing demand for safer, more sustainable, and efficient synthetic methodologies has spurred the exploration of alternative reagents. This guide provides an objective comparison of several promising alternatives to methylhydrazine for pyrazole synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This guide evaluates the performance of various reagents in the synthesis of common pyrazole scaffolds, such as 3,5-dimethylpyrazole and 3,5-diphenylpyrazole. Traditional synthesis using hydrazine hydrate serves as a baseline for comparison. Alternative reagents, including semicarbazide hydrochloride, tosylhydrazones of α,β-unsaturated carbonyl compounds, and innovative hydrazine-free methods, are assessed based on yield, reaction conditions, and safety considerations. The data presented aims to empower researchers to select the most suitable synthetic route for their specific needs, balancing efficiency with green chemistry principles.
Comparative Data of Reagents for Pyrazole Synthesis
The following table summarizes the quantitative data for the synthesis of 3,5-dimethylpyrazole and 3,5-diphenylpyrazole using various reagents. This allows for a direct comparison of their efficacy under specific experimental conditions.
| Target Molecule | Reagent | Starting Materials | Solvent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | Hydrazine Hydrate | Acetylacetone | Water | None | 2 hours at 15°C | 95% | [1] |
| 3,5-Dimethylpyrazole | Hydrazine Sulfate | Acetylacetone | 10% NaOH (aq) | None | 1 hour at 15°C | 77-81% | [2] |
| 1,3,5-Trimethylpyrazole | Methylamine | Acetylacetone | DMF | O-(4-nitrobenzoyl)hydroxylamine | 1.5 hours at 85°C | Not specified | |
| 3,5-Diphenylpyrazole | Phenylhydrazine | Chalcone (1,3-Diphenyl-2-propen-1-one) | Ethanol | K₂CO₃ | Reflux | 72% | [3] |
| 3,5-Diphenylpyrazole | Hydrazine Hydrate | Chalcone Epoxide | Acetic Acid | H₂SO₄ (catalytic) | Not specified | Not specified | |
| Monosubstituted Pyrazoles | N-Isocyanoimino-triphenylphosphorane | Terminal Alkynes | THF | Ag₂CO₃, Mo(CO)₆, MeOLi | Not specified | up to 76% |
Reaction Pathways and Methodologies
The synthesis of pyrazoles can be achieved through various pathways. The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Greener alternatives often modify this approach to avoid hazardous reagents or harsh conditions.
Detailed Experimental Protocols
Method 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate (Baseline)
This protocol represents a high-yielding, traditional method for the synthesis of 3,5-dimethylpyrazole.
Workflow:
Procedure:
-
In a suitable reaction vessel, dissolve hydrazine hydrate (0.20 mole) in 40 mL of water.[1]
-
Cool the solution to 15°C in a water bath.[1]
-
Slowly add acetylacetone (0.20 mole) dropwise to the stirred solution, maintaining the temperature at 15°C.[1]
-
Continue stirring the reaction mixture for 2 hours at 15°C.[1]
-
After the reaction is complete, extract the product from the aqueous mixture using diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the solvent by evaporation.[2]
-
The resulting solid is 3,5-dimethylpyrazole. Yield: 95%.[1]
Method 2: Synthesis of 3,5-Diphenylpyrazole using Phenylhydrazine
This method is a common route for synthesizing 3,5-diarylpyrazoles from chalcones.
Procedure:
-
To a solution of the chalcone (1,3-diphenyl-2-propen-1-one) (10 mmol) in ethanol (15 mL), add phenylhydrazine (13 mmol).[3]
-
Add potassium carbonate (10% m/m of the chalcone) to the mixture.[3]
-
Reflux the reaction mixture, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with ice-cold water to precipitate the product.[3]
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 3,5-diphenylpyrazole. Yield: 72%.[3]
Discussion of Alternative Reagents
Semicarbazide Hydrochloride
Semicarbazide hydrochloride is presented as a safer and more environmentally friendly alternative to hydrazine. It is a stable, non-volatile solid that can often be used in aqueous media, aligning with the principles of green chemistry. While specific comparative data for the synthesis of 3,5-dimethylpyrazole was not found, the reaction of semicarbazide with acetylacetone is known to produce a 1-carbamido derivative, which can be hydrolyzed and decarboxylated to yield 3,5-dimethylpyrazole.[2] Further optimization of this one-pot procedure could make it a highly attractive alternative.
Tosylhydrazones of α,β-Unsaturated Carbonyls
The use of tosylhydrazones, formed from the reaction of α,β-unsaturated carbonyl compounds with tosylhydrazine, offers a regioselective route to pyrazoles. This method avoids the direct use of more hazardous hydrazine derivatives in the cyclization step. The tosyl group acts as a good leaving group, facilitating the aromatization to the pyrazole ring. This approach is particularly effective when combined with microwave irradiation, which can significantly reduce reaction times and improve yields.
Hydrazine-Free Methods
The development of completely hydrazine-free synthetic routes is a significant advancement in pyrazole synthesis.
-
N-Isocyanoiminotriphenylphosphorane (NIITP): This stable, odorless solid serves as a "CNN" synthon and undergoes a silver-mediated [3+2] cycloaddition with terminal alkynes. This method offers mild reaction conditions and a broad substrate scope, providing a valuable tool for the synthesis of monosubstituted pyrazoles.
-
Primary Amines and Amination Reagents: A novel approach involves the in situ generation of a hydrazine derivative from a primary amine using an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine. This circumvents the need to handle potentially unstable and toxic hydrazines directly. The resulting hydrazine can then react with a 1,3-dicarbonyl compound in a one-pot fashion to yield the desired N-substituted pyrazole. This method holds great promise for library synthesis and the introduction of diverse substituents on the pyrazole nitrogen.
Conclusion
While methylhydrazine and other simple hydrazines are effective reagents for pyrazole synthesis, the associated health and environmental risks necessitate the adoption of safer alternatives. This guide has highlighted several viable options, each with its own set of advantages. Semicarbazide hydrochloride and tosylhydrazones offer greener approaches to the classical Knorr synthesis. For truly innovative and safer methodologies, hydrazine-free methods utilizing reagents like N-isocyanoiminotriphenylphosphorane or the in situ generation of hydrazines from primary amines represent the future of pyrazole synthesis.
The choice of reagent will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors such as yield, cost, safety, and environmental impact. The experimental data and protocols provided herein serve as a valuable resource for making informed decisions in the design and execution of pyrazole synthesis in your research.
References
A Comparative Guide to Pyrazole Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of pyrazole and its derivatives is a critical consideration in advancing research and bringing new therapeutics to market. The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of three prominent synthesis routes: the traditional Knorr pyrazole synthesis, modern microwave-assisted synthesis, and an emerging enzymatic approach. The comparison is supported by experimental data and detailed protocols to inform methodological selection based on factors such as cost, time, yield, and environmental impact.
At a Glance: Comparing Pyrazole Synthesis Routes
The following table summarizes the key quantitative data for each synthesis method, offering a clear comparison of their respective advantages and disadvantages.
| Parameter | Knorr Pyrazole Synthesis (Conventional Reflux) | Microwave-Assisted Synthesis | One-Pot Enzymatic Synthesis |
| Reaction Time | 1 - 5 hours | 5 - 15 minutes | 8 - 24 hours |
| Typical Yield | 60 - 85% | 75 - 95% | 49 - 90%[1] |
| Estimated Reagent Cost per Gram of Product * | Low to Moderate | Low to Moderate | High (driven by enzyme cost) |
| Estimated Energy Cost per Batch | Moderate to High | Low | Low |
| Environmental Impact | High (solvent waste, energy consumption) | Low to Moderate (reduced solvent and energy) | Low (biodegradable catalyst, mild conditions) |
| Scalability | Well-established for large scale | Moderate (requires specialized equipment) | Potentially high (dependent on catalyst reusability) |
Note: Reagent cost estimations are based on publicly available pricing for key starting materials and will vary based on supplier, purity, and scale.
In-Depth Analysis of Synthesis Routes
Knorr Pyrazole Synthesis: The Traditional Workhorse
The Knorr pyrazole synthesis, a long-standing and reliable method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions with conventional heating.
Cost-Benefit Analysis:
This method's primary advantage lies in the low cost and ready availability of the starting materials, such as hydrazine hydrate and various 1,3-dicarbonyl compounds like acetylacetone and ethyl acetoacetate. For small-scale academic research, this often makes it the most economically viable option. However, the need for prolonged heating at reflux temperatures results in higher energy consumption. Furthermore, the workup and purification steps can generate significant solvent waste, contributing to a less favorable environmental profile.
Quantitative Data Summary: Knorr Synthesis
| Metric | Value | Source |
| Yield | ~75% (for 3,5-diphenyl-1H-pyrazole) | [2] |
| Reaction Time | 1 hour | [2] |
| Hydrazine Hydrate Cost | ~$0.05 - $0.75 / gram | [3] |
| Acetylacetone Cost | ~$0.30 - $8.00 / gram | [3][4] |
| Ethyl Acetoacetate Cost | ~$0.01 - $0.08 / mL | |
| Hot Plate Power Consumption | 180W - 550W | [5][6] |
Microwave-Assisted Synthesis: The Need for Speed
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave radiation to directly and efficiently heat the reaction mixture, this method dramatically reduces reaction times and can lead to improved yields and cleaner reaction profiles.
Cost-Benefit Analysis:
The primary benefits of microwave synthesis are the significant reduction in reaction time—from hours to minutes—and often higher product yields compared to conventional heating.[7] This increased efficiency can lead to lower energy consumption per synthesis. The main drawback is the requirement for specialized and costly microwave reactor equipment, which may not be accessible in all laboratory settings.
Quantitative Data Summary: Microwave-Assisted Synthesis
| Metric | Value | Source |
| Yield | 92% (for a pyrazole derivative) | [7] |
| Reaction Time | 10 minutes | [7] |
| Microwave Reactor Power Consumption | 750W - 1100W | [8][9] |
One-Pot Enzymatic Synthesis: The Green Alternative
Enzymatic synthesis represents a more environmentally benign approach to chemical production. This method utilizes enzymes, such as lipases, as biocatalysts to facilitate the desired transformation under mild reaction conditions.
Cost-Benefit Analysis:
The key advantages of enzymatic synthesis are its green credentials. Reactions are typically run at or near room temperature in aqueous or benign solvent systems, reducing energy consumption and hazardous waste generation.[4] The high selectivity of enzymes can also lead to cleaner products with fewer byproducts. The major hurdle for widespread adoption is the high initial cost of the enzyme catalyst. However, the economic viability of this method can be significantly improved through the reusability of the immobilized enzyme over multiple reaction cycles.[1][8]
Quantitative Data Summary: Enzymatic Synthesis
| Metric | Value | Source |
| Yield | 49 - 90% (for 1,3,5-trisubstituted pyrazoles) | [1] |
| Reaction Time | 8 hours | [1] |
| Immobilized Thermomyces lanuginosus Lipase Cost | ~$4 - $7 / gram | |
| Catalyst Reusability | Retains significant activity after 5 cycles |
Experimental Protocols
Knorr Pyrazole Synthesis of 3,5-diphenyl-1H-pyrazole
Materials:
-
Acetophenone
-
Benzaldehyde
-
Hydrazine hydrochloride
-
Aqueous potassium bromate-bromide mixture
Procedure:
-
A mixture of acetophenone, benzaldehyde, and hydrazine hydrochloride is reacted in a one-pot setup under mild conditions.
-
The resulting dihydropyrazole intermediate is not isolated.
-
The reaction mixture is then treated with an aqueous solution of potassium bromate and potassium bromide to oxidize the pyrazoline to the corresponding pyrazole.
-
The crude product is purified, for example, by recrystallization.[2]
Microwave-Assisted Synthesis of a Pyrazole Derivative
Materials:
-
A chalcone derivative
-
An appropriate benzohydrazide
-
Anhydrous zinc chloride
-
Ethanol
Procedure:
-
A mixture of the chalcone derivative, benzohydrazide, and a catalytic amount of anhydrous zinc chloride is dissolved in ethanol.
-
The reaction vessel is placed in a microwave reactor.
-
The reaction is irradiated with microwaves for 9-10 minutes.
-
The product is then isolated and purified.[7]
One-Pot Enzymatic Synthesis of 1,3,5-Trisubstituted Pyrazoles
Materials:
-
Benzaldehyde
-
Phenyl hydrazine hydrochloride
-
Nitroolefin
-
Immobilized Thermomyces lanuginosus lipase (TLL@MMI)
-
Ethanol
Procedure:
-
In a reaction vessel, combine benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and a nitroolefin (1 mmol).
-
Add 10 mg of the immobilized Thermomyces lanuginosus lipase (TLL@MMI) as the catalyst.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at 45°C for 8 hours.
-
After the reaction is complete, the catalyst can be recovered by centrifugation, washed, and dried for reuse.
-
The product is isolated from the reaction mixture and purified.[1]
Visualizing the Synthesis Workflows
To further clarify the logical flow of each synthesis route, the following diagrams have been generated.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Workflow for One-Pot Enzymatic Pyrazole Synthesis.
Conclusion
The choice of a pyrazole synthesis route is a multifaceted decision that depends on the specific priorities of the researcher or organization.
-
For cost-sensitive, small-scale applications where time is not a critical factor, the traditional Knorr synthesis remains a viable option due to its use of inexpensive and readily available reagents.
-
When speed and high throughput are paramount, and the initial investment in equipment is feasible, microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield.
-
For applications where environmental sustainability is a primary concern, and for potential large-scale industrial processes, enzymatic synthesis presents a compelling green alternative. The long-term cost-effectiveness of this method is heavily reliant on the reusability of the enzyme catalyst.
By carefully weighing the quantitative data and procedural considerations presented in this guide, researchers and drug development professionals can make informed decisions to optimize their pyrazole synthesis strategies, balancing economic, temporal, and environmental factors to best suit their project goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. quora.com [quora.com]
- 4. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 5. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-dimethyl-1H-pyrazol-5-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 1,3-dimethyl-1H-pyrazol-5-ol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to its safety profile, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. |
| Skin corrosion/irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Chemical safety goggles or a face shield.[2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Work in a well-ventilated area or a chemical fume hood.[2] |
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation. If possible, work within a chemical fume hood.[2]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][3]
-
Decontamination : Clean the spill area according to your institution's established safety protocols.
-
Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous waste.[2]
III. Standard Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[2] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4][5]
Step 1: Waste Collection and Containerization
Place the this compound waste into a compatible, sealed, and clearly labeled container.[2][6] The container should be in good condition, with no leaks or rust.[7] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4]
Step 2: Labeling
The waste container must be labeled with a hazardous waste tag that includes the following information[4][8]:
-
The full common chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[4]
-
The quantity or concentration of the waste. For mixtures, each chemical must be listed.[4]
-
The date of waste generation.[4]
-
The place of origin (e.g., department, room number).[4]
-
The Principal Investigator's name and contact information.[4]
-
Appropriate hazard pictograms.[4]
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] This area should be away from incompatible materials, such as strong oxidizing agents.[2]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][4] Provide them with all the necessary information about the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
- 1. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 1,3-dimethyl-1H-pyrazol-5-ol
Essential Safety and Handling Guide for 1,3-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of this compound. Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][2]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles or a face shield | Must meet ANSI standard Z87.1-2003 or European Standard EN166.[3] A face shield should be used in addition to goggles when there is a splash potential.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[1] Gloves must be inspected before use and disposed of after contamination.[2][6] |
| Body | Flame-retardant lab coat or chemical-resistant coveralls | A complete suit protecting against chemicals should be worn.[2] |
| Respiratory | NIOSH/MSHA approved respirator | To be used in a chemical fume hood. If a fume hood is not available, a respirator is necessary.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] |
Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6] |
Spill Management:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area according to your institution's safety protocols.[1]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with federal, state, and local regulations.[1]
-
Waste Identification: The waste should be managed as hazardous.[1]
-
Containerization: Place the waste into a compatible, sealed, and clearly labeled container with the chemical name and "Hazardous Waste".[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.[1]
-
Disposal: Contact a licensed professional waste disposal service to dispose of the material.[6] In-lab neutralization should not be attempted.[1]
Visual Workflow and Logic Diagrams
To further clarify the procedures, the following diagrams illustrate the handling workflow and emergency response logic.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision-making flow for responding to emergencies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. capotchem.com [capotchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
